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  • Product: 1H-Indole-1-ethanamine, 5-fluoro-
  • CAS: 169673-84-1

Core Science & Biosynthesis

Foundational

The Neuropharmacology of 5-Fluoro-alpha-methyltryptamine (5-F-AMT): A Technical Whitepaper on Serotonergic Modulation

Executive Summary 5-Fluoro-alpha-methyltryptamine (5-F-AMT, also known as 5-FMT or PAL-212) is a synthetic tryptamine derivative that presents a highly complex, multi-tiered mechanism of action within the central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-alpha-methyltryptamine (5-F-AMT, also known as 5-FMT or PAL-212) is a synthetic tryptamine derivative that presents a highly complex, multi-tiered mechanism of action within the central nervous system. Unlike classic psychedelics that primarily act as direct receptor agonists, 5-F-AMT functions as a "triple-threat" neuromodulator: it is a potent serotonin 5-HT2A receptor agonist, a balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), and a highly selective monoamine oxidase A (MAO-A) inhibitor[1].

This whitepaper dissects the pharmacodynamics of 5-F-AMT, exploring its binding affinities, intracellular signaling cascades, and the rigorous experimental frameworks required to validate its activity.

The Pharmacological Triad: Mechanism of Action

The profound neurological impact of 5-F-AMT is driven by three distinct but synergistic mechanisms that converge on the serotonergic system.

Direct 5-HT2A Receptor Agonism

5-F-AMT exhibits high affinity and full intrinsic efficacy at the 5-HT2A receptor. Upon binding, it stabilizes the receptor in its active conformation, recruiting Gq/11 proteins. This activation triggers the phospholipase C (PLC) pathway, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium ( Ca2+ ) is the primary driver of the compound's hallucinogenic-like behavioral proxies in murine models[1][2].

Monoamine Transporter Reversal (SNDRA Activity)

Beyond direct receptor binding, 5-F-AMT acts as a substrate-type releasing agent. It enters the presynaptic terminal via the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Once intracellular, it disrupts vesicular storage via VMAT2, causing non-exocytotic efflux of monoamines into the synaptic cleft. It displays a slight preference for serotonin release over dopamine and norepinephrine[1].

Selective MAO-A Inhibition

Tryptamines are typically rapidly degraded by monoamine oxidase enzymes. However, the alpha-methyl substitution combined with the 5-fluoro modification transforms 5-F-AMT into a potent, competitive inhibitor of MAO-A. Kinetic data demonstrates that 5-F-AMT possesses an extraordinary ~18,000-fold higher selectivity for MAO-A over MAO-B[3]. This blockade prevents the oxidative deamination of the very serotonin it releases, leading to an exponential accumulation of synaptic 5-HT.

Quantitative Pharmacodynamics

The following table summarizes the established in vitro metrics for 5-F-AMT across its primary targets, utilizing data derived from rat brain synaptosomes and cloned receptor assays[1].

Pharmacological TargetMechanism / ActivityMetricValue Range
5-HT2A Receptor Direct Agonism EC50​ 8.47 nM
5-HT2A Receptor Intrinsic Efficacy Emax​ 107% (Full Agonist)
SERT (Serotonin) Transporter Reversal EC50​ 14 – 19 nM
DAT (Dopamine) Transporter Reversal EC50​ 32 – 37 nM
NET (Norepinephrine) Transporter Reversal EC50​ 78 – 126 nM
MAO-A Enzyme Competitive InhibitionSelectivity~18,000-fold over MAO-B

Intracellular Signaling & Experimental Workflows

To visualize the isolated effect of 5-F-AMT at the postsynaptic terminal, the following diagram maps the Gq-coupled signaling cascade.

G A 5-F-AMT B 5-HT2A Receptor A->B Agonism C Gq Protein B->C D Phospholipase C C->D E IP3 / DAG D->E F Ca2+ Release E->F

Caption: 5-F-AMT mediated 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow Architecture

Evaluating a compound with a tripartite mechanism requires a multi-tiered analytical approach to prevent confounding variables (e.g., distinguishing direct agonism from indirect release).

Workflow S1 Compound Prep S2 Radioligand Assay S1->S2 S3 Synaptosome Assay S1->S3 S4 MAO Kinetics S1->S4 S5 In Vivo HTR S2->S5 S6 Tox Profiling S3->S6 S4->S6 S5->S6

Caption: Multi-tiered experimental workflow for evaluating 5-F-AMT pharmacology.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design assays where the underlying causality of the biological response is undeniable. The following protocols outline the industry-standard methodologies for validating 5-F-AMT's activity.

Protocol 1: In Vitro Synaptosomal Monoamine Release Assay

Objective: Quantify the SNDRA activity of 5-F-AMT independent of postsynaptic receptor activation.

  • Causality of Choice: Whole-tissue assays cannot differentiate between direct receptor agonism and transporter-mediated release. Synaptosomes (isolated nerve terminals) preserve the presynaptic machinery (SERT/DAT/NET and VMAT2) while stripping away postsynaptic neurons, allowing for the precise measurement of transporter-mediated efflux.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate synaptosomes from rat whole brain homogenate using sucrose density gradient centrifugation.

  • Radiolabeling: Pre-incubate the synaptosomal fractions with tritium-labeled neurotransmitters ( [3H] -5-HT, [3H] -DA, or [3H] -NE) for 30 minutes to allow uptake and vesicular packaging.

  • Drug Incubation: Introduce 5-F-AMT across a logarithmic concentration gradient (0.1 nM to 10 μM). Causality: A broad gradient is required to capture the upper and lower asymptotes necessary for accurate EC50​ curve fitting.

  • Termination: Halt the reaction via rapid vacuum filtration through glass-fiber filters, followed by immediate washing with ice-cold buffer to trap the remaining intracellular radioligand.

  • Quantification: Measure the radioactivity of the filtrate (released monoamines) via liquid scintillation counting.

  • Self-Validation System (Control): Run a parallel assay where synaptosomes are pre-treated with a selective reuptake inhibitor (e.g., fluoxetine for SERT) prior to 5-F-AMT exposure. If the 5-F-AMT-induced release is blocked, it definitively validates that the efflux is transporter-mediated and not the result of non-specific membrane disruption.

Protocol 2: In Vivo Head-Twitch Response (HTR) & Antagonist Challenge

Objective: Confirm the in vivo functional translation of 5-F-AMT's 5-HT2A agonism.

  • Causality of Choice: The Head-Twitch Response (HTR) in rodents is the most reliable behavioral proxy for 5-HT2A activation and hallucinogenic potential. Because 5-F-AMT also releases massive amounts of endogenous serotonin (which binds to all 5-HT sub-receptors), an antagonist challenge is mandatory to isolate the 5-HT2A-specific pathway.

Step-by-Step Methodology:

  • Habituation: Acclimate C57BL/6 mice to a magnetometer-equipped observation chamber for 30 minutes. Causality: This eliminates baseline stress-induced motor activity, preventing false-positive behavioral scoring.

  • Antagonist Pre-treatment: Administer a highly selective 5-HT2A antagonist, such as gamma-mangostin (10-40 nmol/mouse i.c.v.) or ketanserin, 15 minutes prior to the agonist[2].

  • Agonist Administration: Administer 5-F-AMT (e.g., 45 mg/kg i.p.)[2].

  • Data Acquisition: Record the frequency of high-frequency head twitches over a 20-minute window using automated magnetometer readings.

  • Self-Validation System (Control): The experimental matrix must include a Vehicle+Vehicle group, a Vehicle+5-F-AMT group, and an Antagonist+5-F-AMT group. The complete attenuation of the HTR in the gamma-mangostin pre-treated group proves that the behavioral output is strictly mediated by the 5-HT2A receptor, validating the mechanism[2].

Toxicological Implications: The Serotonin Syndrome Nexus

From a drug development and toxicological standpoint, 5-F-AMT presents a severe hazard profile. The combination of its mechanisms—specifically acting as a monoamine releasing agent while simultaneously inhibiting MAO-A—creates a dangerous biological feedback loop.

Normally, MAO-A serves as the primary metabolic safety valve, degrading excess cytosolic serotonin. Because 5-F-AMT competitively inhibits this enzyme with high selectivity[3], the massive efflux of serotonin caused by its SNDRA activity cannot be cleared. This dual-action toxicity mirrors the danger profile of drugs like PMA (para-methoxyamphetamine), leading to a high risk of fatal serotonin syndrome, characterized by hyperthermia, clonus, and autonomic instability[1][4].

References

  • Wikipedia Contributors. "5-Fluoro-AMT." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Alshemali, K. A., et al. "Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors." ResearchGate. Available at:[Link]

  • Chairungsrilerd, N., et al. "Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice." British Journal of Pharmacology (via PubMed). Available at:[Link]

  • Reddit Community Discussions. "5-cl-aMT and 5-f-aMT have the potential to be fatal." r/researchchemicals. Available at:[Link]

Sources

Exploratory

5-Fluoro-α-methyltryptamine (5-F-aMT): A Technical Whitepaper on Reversible Monoamine Oxidase A Inhibition and Serotonergic Pharmacology

Executive Summary 5-Fluoro-α-methyltryptamine (5-F-aMT), also known by its developmental codes PAL-212 and PAL-544, is a synthetic monoaminergic compound belonging to the tryptamine family. Unlike simple endogenous trypt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-α-methyltryptamine (5-F-aMT), also known by its developmental codes PAL-212 and PAL-544, is a synthetic monoaminergic compound belonging to the tryptamine family. Unlike simple endogenous tryptamines, 5-F-aMT possesses a highly unique "triple-action" pharmacological profile. It functions simultaneously as a balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), a direct 5-HT2A receptor agonist, and a potent, highly selective monoamine oxidase A (MAO-A) inhibitor.

This whitepaper provides an in-depth mechanistic analysis of 5-F-aMT, focusing on the kinetic properties of its MAO-A inhibition, the causality behind its molecular design, and the self-validating laboratory methodologies required to quantify its enzymatic interactions.

Molecular Architecture and the "Triple-Action" Paradigm

The pharmacological uniqueness of 5-F-aMT is directly rooted in its structural modifications compared to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).

  • The Alpha-Methyl Substitution: The addition of a methyl group at the alpha carbon of the ethylamine side chain creates profound steric hindrance. This structural choice prevents the amine from being rapidly deaminated by monoamine oxidase enzymes, extending the molecule's half-life and allowing it to act as an exogenous substrate-analogue1.

  • The 5-Fluoro Substitution: The carbon-fluorine bond is significantly stronger and more lipophilic than a carbon-hydrogen or carbon-hydroxyl bond. This substitution alters the electronic distribution of the indole ring, drastically increasing the molecule's binding affinity for the MAO-A active site while simultaneously enhancing its efficacy as a 5-HT2A agonist 2.

G Compound 5-Fluoro-aMT (Triple-Action Probe) MAOA MAO-A Enzyme (Competitive Inhibition) Compound->MAOA Inhibits breakdown Releaser Monoamine Transporters (SERT, DAT, NET) Compound->Releaser Induces efflux Receptor 5-HT2A Receptor (Direct Agonism) Compound->Receptor Activates Synapse Elevated Synaptic Monoamines (5-HT, DA, NE) MAOA->Synapse Prevents degradation Releaser->Synapse Increases concentration Effect Psychedelic & Stimulant Behavioral Effects Receptor->Effect Head-twitch response Synapse->Effect Synergistic signaling

Pharmacological triple-action pathway of 5-F-aMT in the central nervous system.

Quantitative Pharmacodynamics

The potency of 5-F-aMT across multiple targets makes it a highly sensitive pharmacological probe. The table below summarizes the established half-maximal effective concentrations (EC50) for monoamine release and the half-maximal inhibitory concentrations (IC50) for enzymatic inhibition.

Target / MechanismActionValue (nM)Notes / Biological Context
MAO-A Reversible Inhibition180 - 450 nM~18,000-fold selectivity over MAO-B.
SERT (Serotonin) Efflux / Release14 - 19 nMMeasured in rat brain synaptosomes.
DAT (Dopamine) Efflux / Release32 - 37 nMMeasured in rat brain synaptosomes.
NET (Norepinephrine) Efflux / Release78 - 126 nMMeasured in rat brain synaptosomes.
5-HT2A Receptor Direct Agonism8.47 nMEmax (maximal efficacy) of 107%.

Mechanistic Kinetics: Reversible MAO-A Inhibition

Unlike classical, first-generation MAOIs (such as phenelzine or tranylcypromine) which form irreversible covalent bonds with the flavin adenine dinucleotide (FAD) cofactor, 5-F-aMT acts as a reversible, competitive inhibitor .

Kinetic studies utilizing rat brain homogenates have demonstrated that 5-F-aMT competes directly with endogenous substrates for the active site of MAO-A. The compound exhibits an extraordinary selectivity, with an approximately 18,000-fold higher sensitivity for MAO-A over MAO-B3.

The Causality of Reversibility: The degree of enzymatic inhibition by 5-F-aMT does not increase with prolonged pre-incubation times. This constant state of inhibition over time dictates a lack of covalent bond formation. When the enzyme-inhibitor complex is subjected to dilution, the inhibition is rapidly reversed, restoring normal enzymatic oxidation of serotonin4.

Laboratory Methodology: Self-Validating Radiometric MAO Assay

To accurately quantify the inhibitory profile of 5-F-aMT, researchers utilize a highly controlled radiometric assay. This protocol is designed as a self-validating system; it inherently controls for both competitive binding and reversibility through specific physical chemistry principles.

Step-by-Step Protocol
  • Tissue Preparation: Isolate rat brain tissue and homogenize in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Rat brain homogenate provides a native membrane environment containing physiological ratios of both MAO-A and MAO-B.

  • Inhibitor Pre-incubation: Aliquot the homogenate and add varying concentrations of 5-F-aMT (10⁻⁹ to 10⁻⁴ M). Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the system to reach thermodynamic equilibrium. To validate reversibility, parallel samples are pre-incubated for 60 minutes; a lack of increased inhibition confirms non-covalent binding.

  • Substrate Addition: Introduce specific radiolabeled substrates: [¹⁴C]-5-Hydroxytryptamine (for MAO-A) or[¹⁴C]-Phenethylamine (for MAO-B). Incubate for exactly 20 minutes.

  • Reaction Termination: Halt the enzymatic reaction by adding 2 M HCl. Causality: The sudden drop in pH rapidly denatures the MAO enzymes, instantly stopping substrate oxidation.

  • Organic Extraction (The Separation Mechanism): Add a 1:1 mixture of ethyl acetate and toluene, vortex vigorously, and centrifuge. Causality: This is the critical self-sorting step. At an acidic pH, the unreacted amine substrates ([¹⁴C]-5-HT) become heavily protonated and highly polar, trapping them in the lower aqueous phase. Conversely, the deaminated aldehyde/acid metabolites produced by MAO are uncharged and partition readily into the upper organic phase.

  • Quantification: Extract the organic layer and measure the radioactivity using a liquid scintillation counter. A decrease in radioactivity compared to the control indicates MAO inhibition.

Workflow Prep 1. Tissue Preparation (Rat Brain Homogenate) Incubate 2. Pre-incubation (Enzyme + 5-F-aMT) Prep->Incubate Aliquot & Buffer Substrate 3. Substrate Addition (14C-5-HT for MAO-A) Incubate->Substrate 15 min at 37°C Stop 4. Reaction Termination (Addition of HCl) Substrate->Stop 20 min reaction Extract 5. Organic Extraction (Ethyl Acetate/Toluene) Stop->Extract Denature enzyme Measure 6. Liquid Scintillation (Quantify Metabolites) Extract->Measure Isolate products

Step-by-step in vitro radiometric assay workflow for determining MAO-A inhibition.

In Vivo Implications and Toxicity Considerations

In animal models, the administration of 5-F-aMT induces a robust head-twitch response (HTR), a behavioral proxy strongly correlated with 5-HT2A receptor agonism and psychedelic effects5.

From a drug-development and toxicological standpoint, the combination of monoamine releasing properties with potent MAO-A inhibition presents a severe risk of serotonin toxicity (serotonin syndrome) . Because 5-F-aMT forces the efflux of massive amounts of intracellular serotonin while simultaneously neutralizing the very enzyme (MAO-A) responsible for clearing it from the synapse, synaptic serotonin levels can reach fatal concentrations. Therefore, while 5-F-aMT is a brilliant in vitro probe for mapping serotonergic pathways, its clinical translation is heavily bottlenecked by this synergistic toxicity.

References

  • 5-Fluoro-AMT - Wikipedia Source: Wikipedia URL:[Link]

  • Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine Source: PubMed (National Institutes of Health) URL:[Link]

  • Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro Source: PubMed (National Institutes of Health) URL:[Link]

  • Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

Precision Neurotherapeutics: The Biological Activity and Structural Pharmacology of Fluorinated Tryptamine Derivatives

Executive Summary The clinical renaissance of serotonergic psychedelics has encountered a significant pharmacokinetic and phenomenological bottleneck: the profound hallucinogenic effects of classical tryptamines (e.g., N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical renaissance of serotonergic psychedelics has encountered a significant pharmacokinetic and phenomenological bottleneck: the profound hallucinogenic effects of classical tryptamines (e.g., N,N-DMT, psilocin) necessitate resource-intensive clinical supervision. To decouple therapeutic neuroplasticity from profound sensory alterations, medicinal chemistry has turned to halogenation.

As an application scientist overseeing early-stage drug discovery, I rely on precision modifications to the indole core to tune receptor selectivity, intrinsic efficacy, and metabolic half-life. Fluorination—due to fluorine’s high electronegativity, small Van der Waals radius, and capacity for hydrogen bonding—represents a highly effective strategy to engineer next-generation neurotherapeutics[1]. This whitepaper details the structural pharmacology, signaling pathways, and self-validating experimental workflows required to evaluate fluorinated tryptamine derivatives.

Structural Pharmacology: The Halogen Effect on the Indole Core

The biological activity of a tryptamine derivative is strictly governed by its electronic distribution and its steric fit within the orthosteric binding pockets of serotonin (5-HT) receptors. Fluorination fundamentally alters this landscape:

  • 4-Position Fluorination (e.g., 4-F-5-MeO-DMT): Introducing a fluorine atom at the 4-position of the indole ring drastically shifts the receptor binding profile. Research demonstrates that 4-F-5-MeO-DMT exhibits a 14-fold increase in signaling potency at the 5-HT1A receptor and a 3-fold decrease at the 5-HT2A receptor compared to its non-fluorinated counterpart[2]. The causality here lies in the altered electron density of the indole ring, which optimizes interactions with specific receptor residues (such as A365^6.55 in 5-HT1A), effectively shifting the molecule from a hallucinogenic 5-HT2A agonist to a potent, anxiolytic 5-HT1A agonist[2].

  • 6-Position Fluorination (e.g., 6-F-DET): Conversely, substitution at the 6-position reliably attenuates or abolishes hallucinogen-like activity[3]. 6-Fluoro-N,N-diethyltryptamine (6-F-DET) maintains affinity for the 5-HT2A receptor but acts merely as a partial agonist of the Gq signaling pathway[4]. Because its intrinsic efficacy falls below the critical threshold required to induce the Head-Twitch Response (HTR) in murine models, 6-F-DET is utilized clinically as an active placebo—inducing physiological arousal without psychedelic effects[1][4].

Quantitative Binding and Efficacy Data

To facilitate lead optimization, we summarize the binding affinities ( Ki​ ) and functional efficacies of key fluorinated derivatives against their classical counterparts.

Compound5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT2A Gq EfficacyHallucinogenic In Vivo?
5-MeO-DMT ~1.5~10.0Full AgonistYes
4-F-5-MeO-DMT 0.23~30.0Partial AgonistAttenuated
DET ~40.0~15.0Full AgonistYes
6-F-DET >100.0~15.0Weak Partial AgonistNo

Data synthesized from foundational pharmacological evaluations of hallucinogenic tryptamines[2][3][4].

Mechanistic Pathways: Divergent Receptor Signaling

The therapeutic viability of fluorinated tryptamines depends on their functional selectivity. 5-HT2A activation couples primarily to the Gq protein, triggering Phospholipase C (PLC) and intracellular calcium mobilization—the pathway responsible for hallucinogenesis. In contrast, 5-HT1A activation couples to the Gi protein, inhibiting Adenylyl Cyclase (AC) and reducing cAMP, which correlates with anxiolytic and neuroprotective outcomes. Fluorination allows us to bias this signaling cascade.

Divergent 5-HT1A and 5-HT2A signaling pathways modulated by fluorinated tryptamines.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol in our laboratory is designed as a self-validating system . We do not merely measure endpoints; we engineer internal controls that instantly flag assay failures.

Self-validating experimental workflow for screening fluorinated tryptamine derivatives.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the exact binding affinity ( Ki​ ) of novel fluorinated tryptamines.

Causality & Rationale: We utilize competitive displacement rather than direct saturation binding because fluorinated derivatives often exhibit rapid off-rates that complicate direct radiolabeling. By displacing established radioligands, we can accurately calculate the inhibition constant using the Cheng-Prusoff equation.

  • Membrane Preparation: Harvest HEK293 cells stably expressing either 5-HT1A or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate the lipid membranes containing the receptors.

  • Radioligand Incubation: Incubate the membrane homogenates with a fixed concentration of radioligand: [3H]8-OH-DPAT for 5-HT1A, or [125I]DOI for 5-HT2A[3]. Add the fluorinated tryptamine test compound in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Self-Validating Control (Non-Specific Binding): In parallel wells, incubate the radioligand with 10 µM unlabeled serotonin .

    • System Validation: This step saturates all true receptor sites. Any residual radioactivity measured in these wells represents Non-Specific Binding (NSB) to the plastic or lipids. If the NSB exceeds 15% of total binding, the assay is automatically invalidated due to poor membrane washing or ligand lipophilicity issues.

  • Filtration and Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify retained radioactivity using a liquid scintillation counter and plot the displacement curve to derive the IC50​ and Ki​ .

Protocol B: Functional Calcium Mobilization (FLIPR)

Purpose: To measure the intrinsic Gq-coupled efficacy ( Emax​ ) to predict hallucinogenic potential.

Causality & Rationale: Receptor affinity ( Ki​ ) does not equal functional efficacy. A compound like 6-F-DET binds tightly to 5-HT2A but fails to induce hallucinations because it cannot fully activate the receptor[4]. We measure real-time intracellular calcium ( Ca2+ ) release to quantify this functional threshold.

  • Cell Culture & Dye Loading: Seed 5-HT2A-expressing CHO cells in a 384-well plate. Incubate with Fluo-4 AM, a fluorogenic calcium-sensitive dye, for 45 minutes.

    • Causality: The AM ester allows the dye to permeate the cell membrane; once inside, cellular esterases cleave the AM group, trapping the active dye in the cytoplasm.

  • Baseline Establishment: Read baseline fluorescence for 10 seconds prior to compound injection.

    • System Validation: This establishes the resting intracellular Ca2+ state. If baseline variance exceeds 5%, the well is excluded, ensuring that any observed fluorescent spike is strictly ligand-induced.

  • Kinetic Reading: Inject the fluorinated tryptamine and record fluorescence continuously for 3 minutes. Normalize the maximum response ( Emax​ ) to a 10 µM serotonin reference standard. Compounds exhibiting an Emax​ < 40% of serotonin are generally classified as sub-hallucinogenic partial agonists[4].

Therapeutic Implications

The precision engineering of fluorinated tryptamines represents a paradigm shift in psychiatric drug development. By strategically placing fluorine atoms on the indole core, we can reliably uncouple the profound subjective effects of psychedelics from their underlying neuroplastic benefits.

Derivatives like 4-F-5-MeO-DMT demonstrate how we can bias signaling toward the 5-HT1A receptor to treat anxiety and depression without triggering 5-HT2A-mediated hallucinations[2][3]. Furthermore, molecules like 6-F-DET serve as critical pharmacological tools and active placebos in clinical trials, proving that we can engage the serotonergic system safely and selectively[1][4]. Moving forward, the integration of these halogenated scaffolds will be instrumental in developing scalable, take-home neurotherapeutics.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Nature (via PMC / NIH)
  • 6-Fluoro-DET Source: Wikipedia URL
  • WO2022256554A1 - Fluorinated tryptamine compounds, analogues thereof, and methods using same Source: Google Patents URL

Sources

Exploratory

structure-activity relationship of 5-fluoroindole compounds

The 5-Fluoroindole Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Applications As a Senior Application Scientist, I approach the design of heterocyclic drugs not merely as a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-Fluoroindole Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Applications

As a Senior Application Scientist, I approach the design of heterocyclic drugs not merely as a synthetic exercise, but as the precise tuning of an electronic system. The indole ring is one of the most privileged scaffolds in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic therapeutics. However, the unsubstituted indole is notoriously susceptible to rapid oxidative metabolism.

By strategically introducing a fluorine atom at the C5 position, we fundamentally alter the molecule's physicochemical landscape. This in-depth technical guide explores the causality behind the structure-activity relationship (SAR) of 5-fluoroindole compounds, detailing how this specific halogenation drives target affinity, metabolic stability, and therapeutic efficacy across multiple disease states.

The Physicochemical Causality of C5-Fluorination

To understand the biological behavior of 5-fluoroindole, we must first examine the physics of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).

  • Metabolic Shielding: The C5 position of the indole ring is heavily electron-rich and serves as the primary site for Cytochrome P450-mediated oxidation (as seen in the conversion of tryptophan to 5-hydroxytryptophan). The extreme bond dissociation energy of the C-F bond (~105 kcal/mol) effectively blocks this metabolic liability, drastically increasing the compound's half-life[1].

  • Lipophilicity and Permeability: Fluorination increases the overall lipophilicity (LogP) of the molecule. This enhancement in hydrophobicity is critical for crossing the blood-brain barrier (BBB) and penetrating thick bacterial cell walls, such as the mycolic acid envelope of Mycobacterium tuberculosis[2].

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the C5 fluorine reduces the electron density of the indole π -system. This lowers the pKa of the N1-H bond, making it a stronger hydrogen bond donor, which directly impacts its binding kinetics within target protein pockets[3].

Structure-Activity Relationships (SAR) Across Therapeutic Domains

The versatility of the 5-fluoroindole scaffold is best demonstrated by analyzing its SAR across distinct biological targets. In each case, the spatial arrangement of the fluorine atom dictates the success or failure of the therapeutic intervention.

Antimicrobial and Antitubercular Efficacy

In the pursuit of novel antibiotics, 5-fluoroindole derivatives have shown profound efficacy. Against Mycobacterium tuberculosis (Mtb), 5-fluoroindole acts by targeting the cytochrome bc1 complex, effectively starving the pathogen of ATP. SAR studies reveal strict positional requirements: shifting the fluorine from C5 to the C4, C6, or C7 positions results in a 4-fold to 8-fold drop in antimycobacterial activity[2].

Similarly, against Pseudomonas syringae pv. actinidiae (Psa)—a devastating agricultural pathogen—5-fluoroindole disrupts membrane integrity and induces reactive oxygen species (ROS) by binding to Methionine Synthase (MetE). It exhibits an EC50 of 15.34 μg/mL, significantly outperforming standard copper hydroxide treatments[4].

Selective Enzyme Inhibition: Overcoming Off-Target Toxicity

A major hurdle in indole-based drug design is off-target binding to the Serotonin Reuptake Transporter (SERT), given the structural mimicry to serotonin (5-hydroxytryptamine). When designing Myeloperoxidase (MPO) inhibitors for cardiovascular inflammation, early 3-alkylamine-5-fluoroindoles showed excellent MPO inhibition but suffered from high SERT affinity[3].

The SAR Breakthrough: By replacing the basic amine at the C3 position with an amide group, and maintaining a 3-carbon linker, researchers abolished the electrostatic interaction required for SERT binding. The resulting 3-alkylamide-5-fluoroindole maintained high MPO inhibition (IC50 = 18 nM) while pushing SERT affinity into the safe micromolar range[3].

Peroxidase-Activated Anticancer Prodrugs

In targeted cancer therapy, 5-fluoroindole-3-acetic acid (5-FIAA) is utilized as a highly potent prodrug. When co-administered with Horseradish Peroxidase (HRP), 5-FIAA is oxidized into a radical cation. Following decarboxylation, it forms 3-methylene-2-oxindole, a potent electrophile that alkylates DNA and cellular thiols, triggering apoptosis[5]. Interestingly, while 5-FIAA is oxidized 10-fold more slowly than non-fluorinated indole-3-acetic acid, it yields vastly superior cytotoxicity against tumor cells, highlighting how the C5 fluorine stabilizes the intermediate just long enough to reach critical intracellular targets[5].

SAR_Tree Core 5-Fluoroindole Core (High Lipophilicity & Stability) C5_Pos Fluorine at C5 Optimal Target Affinity Core->C5_Pos C467_Pos Fluorine at C4, C6, C7 Reduced Efficacy (e.g., Mtb) Core->C467_Pos C3_Alkyl C3-Alkyl Amide High MPO Selectivity Core->C3_Alkyl C3_Amine C3-Alkyl Amine SERT Off-Target Binding Core->C3_Amine C3_Acetic C3-Acetic Acid HRP-Activated Prodrug Core->C3_Acetic

Caption: SAR logic tree for 5-fluoroindole derivatives mapping structural modifications to biological outcomes.

Quantitative SAR Data Summary

The table below consolidates the quantitative efficacy metrics of key 5-fluoroindole modifications discussed above, providing a clear reference for lead optimization.

Compound / ModificationPrimary Target / DiseaseEfficacy MetricKey SAR Observation & Causality
5-Fluoroindole (Unsubstituted)P. syringae (MetE)EC50 = 15.34 μg/mLSuperior to Cu(OH)2; disrupts membrane and induces lethal ROS accumulation[4].
5-Fluoroindole (Unsubstituted)M. tuberculosis (bc1 complex)MIC = 18.5 μM4-fold more active than 4-fluoroindole; C5 position is critical for target engagement[2].
3-Alkylamide-5-fluoroindole Myeloperoxidase (MPO)IC50 = 18 nMAmide linker abolishes SERT affinity (off-target) while maintaining potent MPO inhibition[3].
5-Fluoroindole-3-acetic acid Tumor Cells (Prodrug)90-99% cell kill at 20 mM minSlower oxidation than standard IAA, but vastly higher terminal cytotoxicity via oxindole formation[5].
5-Fluoroindole-2-carboxylic acid APE1 (Cancer)IC50 = 10 μMWeak inhibitor; forms aggregates. C2 substitution limits effective pocket penetration[6].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanical "why" behind each step.

Synthesis: Fischer Indole Pathway for 5-Fluoroindoles

The Fischer indole synthesis remains the most robust method for constructing the 5-fluoroindole core[1].

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride and the target carbonyl compound (e.g., ethyl pyruvate) in anhydrous ethanol.

    • Causality: Anhydrous conditions are critical because water drives the condensation equilibrium backward, reducing the yield of the necessary arylhydrazone intermediate.

  • Acid Catalysis & Cyclization: Add a strong acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) and reflux at 80-100°C.

    • Causality: The acid protonates the hydrazone, forcing tautomerization to an enamine. The thermal energy overcomes the high activation barrier of the subsequent [3,3]-sigmatropic rearrangement, breaking the weak N-N bond to form the indole ring.

  • Quenching & Extraction: Cool the mixture and neutralize with saturated NaHCO3, then extract with ethyl acetate.

    • Causality: Neutralization prevents the acid-catalyzed degradation or polymerization of the electron-rich indole product.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The 5-fluoroindole product will fluoresce under short-wave UV (254 nm) and stain intensely with p-anisaldehyde. Confirm structural mass via LC-MS (ESI+).

Biological Validation: Peroxidase-Activated Prodrug Cytotoxicity

This workflow outlines the activation of 5-FIAA and subsequent cytotoxicity measurement[5],.

Prodrug_Pathway Prodrug 5-Fluoroindole-3-acetic acid (Non-toxic Prodrug) Radical Radical Cation Intermediate Prodrug->Radical Oxidation HRP Horseradish Peroxidase (Oxidative Activation) HRP->Radical Toxin 3-Methylene-2-oxindole (Cytotoxic Conjugate) Radical->Toxin Decarboxylation (-CO2) Death Tumor Cell Apoptosis (DNA Alkylation) Toxin->Death Nucleophilic Attack

Caption: Peroxidase-mediated oxidative activation pathway of 5-fluoroindole-3-acetic acid.

  • Cell Seeding: Seed target tumor cells (e.g., MCF-7) in a 96-well plate at 5,000 cells/well in complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Treat cells with a serial dilution of 5-FIAA. Concurrently, administer Horseradish Peroxidase (1.2 µg/mL) to the test wells.

    • Causality: 5-FIAA is inherently non-toxic. The HRP enzyme is strictly required to catalyze the oxidative decarboxylation that generates the cytotoxic 3-methylene-2-oxindole. Include a vehicle control (0.1% DMSO) and a 5-FIAA-only (no HRP) control to validate prodrug stability.

  • Incubation: Incubate for 72 hours to allow sufficient time for DNA alkylation and subsequent apoptotic cascade completion.

  • MTT Addition & Solubilization: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Remove media and add 150 µL of DMSO.

    • Causality: Viable cells reduce MTT to formazan. Because formazan crystals are highly hydrophobic, DMSO solubilization is mandatory to ensure linear absorbance readings at 570 nm.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 5-Fluoro-α-methyltryptamine (5-F-AMT) in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This document provides a comprehensive methodology for the detection and quantification of 5-Fluoro-α-methyltryptamine (5-F-AMT) in complex biological matrices such as whole blood and urine. 5-F-AMT is a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive methodology for the detection and quantification of 5-Fluoro-α-methyltryptamine (5-F-AMT) in complex biological matrices such as whole blood and urine. 5-F-AMT is a synthetic tryptamine with psychedelic and stimulant properties, and its detection is of significant interest in forensic and clinical toxicology.[1] Due to its polarity and potential for poor chromatographic performance, a robust analytical method involving extraction, chemical derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) is required. This guide details two effective sample preparation workflows—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by derivatization with pentafluoropropionic anhydride (PFPA) to enhance volatility and sensitivity. The described GC-MS method is designed for high selectivity and low detection limits, suitable for routine toxicological screening and confirmation.

Introduction and Analytical Principle

5-Fluoro-α-methyltryptamine (5-F-AMT) is a tryptamine derivative related to α-methyltryptamine (αMT).[2] The analysis of such novel psychoactive substances (NPS) in biological specimens presents analytical challenges due to low concentrations, complex matrices, and the presence of isomers.[3] Gas chromatography coupled with mass spectrometry is a gold-standard technique for drug analysis, offering excellent separation and definitive identification.[4]

However, the primary amine functional group in 5-F-AMT makes it polar and prone to peak tailing and adsorption within the GC system. To overcome these issues, chemical derivatization is employed.[5] This protocol utilizes acylation with pentafluoropropionic anhydride (PFPA), which replaces the active hydrogen on the amine with a pentafluoropropionyl group. This transformation serves multiple critical functions:

  • Increases Volatility: Reduces the boiling point of the analyte, making it more amenable to GC analysis.[5]

  • Improves Chromatographic Peak Shape: Reduces interactions with active sites in the GC column, leading to sharper, more symmetrical peaks.[3]

  • Enhances Mass Spectrometric Detection: Introduces a fluorinated moiety, which can improve ionization efficiency and provides characteristic high-mass fragments, moving them away from low-mass matrix interference.[6]

The overall analytical workflow involves three core stages: (1) Isolation of the analyte from the biological matrix using LLE or SPE; (2) Chemical derivatization of the extracted analyte; and (3) Instrumental analysis by GC-MS in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

Experimental

Materials and Reagents
  • Solvents: Methanol, Acetonitrile, Ethyl Acetate, Butyl Acetate, Dichloromethane (DCM), MTBE (Methyl tert-butyl ether) - all HPLC or GC-MS grade.

  • Reagents: Pentafluoropropionic anhydride (PFPA), Ammonium hydroxide (NH₄OH), Potassium carbonate (K₂CO₃), Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl).

  • Standards: 5-F-AMT reference standard, Internal Standard (IS) (e.g., α-methyltryptamine-D5 or a structurally similar compound not expected in samples).

  • Extraction Columns: Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Certify, C8/SCX).[7]

  • Sample Collection Tubes: Polypropylene centrifuge tubes (15 mL and 50 mL).

  • Glassware: Silanized glass test tubes and autosampler vials with inserts.

Sample Preparation Workflows

Biological samples must be isolated from interfering substances like proteins and lipids before analysis.[8] The choice between LLE and SPE depends on laboratory resources, desired throughput, and matrix complexity.

G cluster_prep Sample Preparation cluster_extraction Extraction (Choose One) cluster_post Post-Extraction & Analysis Sample Biological Sample (Blood or Urine) Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Pre-treatment (Alkalinization, pH ~9-10) Spike->Pretreat LLE Liquid-Liquid Extraction (LLE) - Add organic solvent (e.g., Butyl Acetate) - Vortex & Centrifuge Pretreat->LLE Path 1 SPE Solid-Phase Extraction (SPE) - Condition & Equilibrate Cartridge - Load Sample - Wash & Elute Pretreat->SPE Path 2 Evap Evaporate Eluate to Dryness (Under Nitrogen Stream, 40°C) LLE->Evap SPE->Evap Deriv Derivatization with PFPA (Heat at 70°C) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: Overall workflow for GC-MS analysis of 5-F-AMT.

Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood or Urine

LLE is a classic, robust method for isolating analytes based on their partitioning between two immiscible liquid phases.[9]

  • Sample Aliquoting: Pipette 1 mL of whole blood or urine into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the sample.

  • Alkalinization: Add 500 µL of saturated potassium carbonate (K₂CO₃) solution to adjust the sample pH to >9. This ensures the tryptamine is in its free base form, which is more soluble in organic solvents.

  • Extraction: Add 4 mL of an appropriate organic solvent (e.g., Butyl Acetate or a 9:1 mixture of Dichloromethane:Isopropanol).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass test tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) from Urine or Plasma

SPE offers cleaner extracts and higher concentration factors compared to LLE and is amenable to automation.[10] A mixed-mode cation exchange cartridge is recommended for basic drugs like 5-F-AMT.[7]

  • Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard. For plasma, precipitate proteins by adding 2 mL of cold acetonitrile, vortexing, and centrifuging; use the supernatant for the next step. For urine, dilute with 1 mL of buffer (pH 6).

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of pH 6 buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of deionized water to remove hydrophilic interferences.

    • Wash 2: Pass 3 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash 3: Pass 3 mL of methanol to rinse the sorbent. Dry the cartridge thoroughly under vacuum or high-pressure nitrogen for 5-10 minutes.

  • Elution: Elute the analyte by passing 3 mL of a freshly prepared mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v) through the cartridge.

  • Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C. The extract is now ready for derivatization.

Derivatization Protocol

This procedure converts the extracted 5-F-AMT to its pentafluoropropionyl (PFP) derivative.

  • Reagent Addition: To the dried extract from either LLE or SPE, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Evaporation: After cooling to room temperature, evaporate the excess derivatizing agent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate. Transfer the solution to a GC-MS autosampler vial with a glass insert. The sample is now ready for injection.

GC-MS Instrumental Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument in use. A standard non-polar column like a DB-5ms or equivalent is suitable.[11][12]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Autosampler 1 µL injection volumeStandard volume for trace analysis.
Inlet Splitless mode, 250°CEnsures quantitative transfer of trace analytes onto the column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (30m x 0.25mm, 0.25µm)5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of drugs.
Oven Program Initial 80°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min)A robust temperature ramp that allows for separation from matrix components and elution of the derivatized analyte.
MS System Agilent 5977B MSD or equivalentSingle quadrupole mass spectrometer is sufficient for targeted analysis.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization mode that produces reproducible, library-searchable spectra.
Source Temp. 230°CStandard temperature to ensure efficient ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.
Proposed Mass Fragments for PFP-derivatized 5-F-AMT

The molecular weight of 5-F-AMT is 192.2 g/mol . Derivatization with PFPA adds a C₂F₅CO- group (mass = 147 u), replacing one hydrogen, for a net addition of 146 u. The resulting derivative, N-pentafluoropropionyl-5-fluoro-α-methyltryptamine, has a molecular weight of 338.2 g/mol . The primary fragmentation pathway for tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain.

Analyte Proposed Quantifier Ion (m/z) Proposed Qualifier Ions (m/z)
5-F-AMT-PFP205 ([M-C₇H₅FN]⁺)148, 338 (M⁺)

Note: These are theoretically derived ions. They must be confirmed by injecting a derivatized reference standard of 5-F-AMT.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[8][13] Key validation parameters, with typical acceptance criteria, are summarized below. Data for the related compound α-methyltryptamine (AMT) suggests that a limit of detection of 1 ng/mL in blood should be achievable.

Parameter Description Acceptance Criteria
Selectivity Ability to differentiate the analyte from endogenous matrix components and other drugs.No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity Proportionality of the response to the concentration over a defined range.Calibration curve with a coefficient of determination (r²) ≥ 0.99.
Limit of Detection (LOD) Lowest concentration that can be reliably detected.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) Lowest concentration that can be accurately and precisely quantified.S/N ≥ 10, with precision (%RSD) < 20% and accuracy within ±20% of nominal.
Precision Closeness of replicate measurements (intra- and inter-assay).%RSD ≤ 15% (≤ 20% at LOQ).
Accuracy Closeness of the measured value to the true value.%Bias within ±15% of the nominal value (±20% at LOQ).
Recovery Efficiency of the extraction process.Consistent, precise, and reproducible across the concentration range.
Matrix Effect Ion suppression or enhancement caused by co-eluting matrix components.Assessed by comparing the response of post-extraction spiked samples to neat standards. Should be consistent.

Conclusion

The described methodology provides a robust and sensitive framework for the analysis of 5-F-AMT in whole blood and urine. The combination of an optimized extraction procedure (LLE or SPE), chemical derivatization with PFPA, and GC-MS analysis ensures high specificity and reliable quantification necessary for forensic and clinical applications. Proper method validation is essential before implementation for casework.

References

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters.com. [Link]

  • Ishida, T., Kudo, K., Kiyoshima, A., Inoue, H., Tsuji, A., & Ikeda, N. (2005). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 823(1), 47-52. [Link]

  • Kikura-Hanajiri, R., et al. (2009). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 27, 60-66. [Link]

  • Biotage. (n.d.). Evaluation of Drugs of Abuse Extraction from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Biotage.com. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Affinisep.com. [Link]

  • Wikipedia. (n.d.). 5-Fluoro-AMT. Wikipedia.org. [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547. [Link]

  • Marin, S. J., et al. (2014). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 38(5), 260-7. [Link]

  • Wang, L., et al. (2019). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. RSC Advances, 9(28), 16143-16151. [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547. [Link]

  • Auwärter, V., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(2), 63-69. [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]

  • Pistos, C., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4349. [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Technology Networks. [Link]

  • Kumar, T. S., & Ramakrishna, K. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry, 29(3), 347-351. [Link]

  • NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. NIST.gov. [Link]

  • Woźniak, M. K., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 38, 42-58. [Link]

  • Shimadzu. (n.d.). Fast and Accurate Quantitation of Perfluorinated Sources from Textiles using Gas Chromatography-Triple Quadrupole Mass Spectrometry. Shimadzu.com. [Link]

  • Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547. [Link]

  • Gampfer, T. M., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Forensic Sciences, 65(6), 1864-1871. [Link]

  • ResearchGate. (n.d.). Mass spectra for PFP derivatives of the target amphetamines and cathinones. ResearchGate. [Link]

  • Tsujikawa, K., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. Forensic science international, 153(2-3), 117-26. [Link]

  • Wikipedia. (n.d.). 5-Fluoro-AMT. Wikipedia.org. [Link]

  • Mitchell, T. W., et al. (2020). Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids. Analyst, 145(13), 4531-4540. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Riva, M., et al. (2022). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. Atmospheric Measurement Techniques, 15(1), 1-19. [Link]

  • Sharma, P., et al. (2023). Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 34(5), 969-976. [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Scioninstruments.com. [Link]

Sources

Application

Application Note: Quantitative ¹⁹F NMR for Real-Time Reaction Monitoring in the Synthesis of Fluorinated Indoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a self-validating, highly accurate protocol for monitoring the synthesis and functionalization of fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a self-validating, highly accurate protocol for monitoring the synthesis and functionalization of fluorinated indoles using quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Privileged Scaffold & The Analytical Challenge

Indoles represent one of the most important privileged scaffolds in modern drug discovery, serving as the core structural motif for numerous therapeutics[1]. The strategic incorporation of fluorine atoms into the indole ring is a proven method to enhance metabolic stability, lipophilicity, and binding affinity, often yielding extraordinary antiviral and antineoplastic activities[2].

However, monitoring the synthesis of fluorinated indoles presents significant analytical challenges. Traditional chromatographic techniques (HPLC/LC-MS) require sample aliquoting, quenching, and lengthy separation times, which obscure transient intermediates and alter reaction kinetics. Furthermore, the lack of commercially available high-purity standards for novel intermediates makes chromatographic quantitation unreliable.

The Solution: ¹⁹F NMR spectroscopy offers a non-destructive, real-time analytical window into the reaction flask. With 100% natural abundance and a sensitivity of approximately 83% relative to ¹H, ¹⁹F NMR provides rapid, quantitative insights without the need for product-specific reference standards[3].

Mechanistic Causality: Why ¹⁹F NMR?

To leverage ¹⁹F NMR effectively, one must understand the physical causality behind its analytical superiority:

  • Extreme Chemical Shift Dispersion: The high electronegativity of the fluorine atom amplifies changes in local electron density, resulting in a massive chemical shift range (typically -200 ppm to +200 ppm)[4]. This wide dispersion ensures that structurally similar isomers (e.g., C4- vs. C5-fluorinated indoles) are baseline-resolved, eliminating the signal overlap that commonly plagues ¹H NMR.

  • Zero Background Interference: Because fluorine is virtually absent in standard synthetic solvents, reagents, and biological matrices, the ¹⁹F NMR spectrum is exceptionally clean[3]. Every peak observed corresponds directly to a fluorinated reactant, intermediate, or product.

  • Direct Proportionality: In a properly calibrated qNMR experiment, the integrated area of a ¹⁹F resonance is directly proportional to the molar concentration of the fluorine nuclei, allowing absolute quantitation using a single, unrelated fluorinated internal standard[5].

Workflow Visualization

The following diagram outlines the logical progression of a self-validating ¹⁹F qNMR reaction monitoring workflow.

G Prep 1. Sample Preparation Reactants + Internal Standard T1 2. T1 Measurement (Inversion Recovery) Prep->T1 Param 3. Parameter Optimization D1 ≥ 5 × T1 T1->Param Acq 4. 19F NMR Acquisition (Inverse-Gated Decoupling) Param->Acq Process 5. Data Processing Integration & Phase Correction Acq->Process Validate 6. Self-Validation Mass Balance Check Process->Validate Validate->Acq Adjust if needed

Caption: Workflow for self-validating quantitative ¹⁹F NMR reaction monitoring.

Quantitative Data Summaries

To establish a robust monitoring protocol, researchers must first anticipate the chemical shifts of their target compounds and configure the spectrometer parameters accordingly.

Table 1: Typical ¹⁹F Chemical Shifts for Fluorinated Indoles (Referenced to CFCl₃ at 0 ppm)

Compound / SubstitutionTypical ¹⁹F Chemical Shift (ppm)Multiplicity (¹H-Coupled)
4-Fluoroindole-120.0 to -122.0dd
5-Fluoroindole~ -126.0[6]td / m
6-Fluoroindole-118.0 to -121.0m
7-Fluoroindole-131.0 to -135.0d / m
2-(Trifluoromethyl)indole~ -62.0s
Trifluorotoluene (Internal Std)-63.7s
4,4'-Difluorobenzophenone (IS)-106.0m

Table 2: Optimized qNMR Acquisition Parameters

ParameterRecommended ValueMechanistic Rationale
Pulse Angle90°Maximizes signal intensity in a single scan[5].
Relaxation Delay ( D1​ ) ≥5×T1​ (longest)Ensures >99.3% recovery of longitudinal magnetization for accurate integration[5].
Decoupling SchemeInverse-Gated ¹HSuppresses the Nuclear Overhauser Effect (NOE) which would otherwise artificially inflate ¹⁹F signals[3].
Spectral Width (SW)200 - 300 ppmMust encompass all analyte and internal standard signals without fold-over[3].
Number of Scans (NS)16 - 64Sufficient to achieve a Signal-to-Noise Ratio (S/N) > 150 for the lowest concentration intermediate[5].

Step-by-Step Methodology: In Situ ¹⁹F NMR Reaction Monitoring

This protocol establishes a self-validating system. By incorporating an inert internal standard and strictly adhering to relaxation physics, the mass balance of the reaction can be continuously verified. If the sum of the moles of starting material, intermediates, and products equals the initial molar input (relative to the standard), the system is validated.

Step 1: Internal Standard (IS) Selection and Sample Preparation
  • Select a fluorinated internal standard that is chemically inert to the reaction conditions (e.g., trifluorotoluene or 4,4'-difluorobenzophenone)[5].

  • Ensure the IS chemical shift does not overlap with any expected indole resonances (refer to Table 1).

  • Accurately weigh the indole starting material and the IS using a microbalance.

  • Dissolve the mixture in a deuterated solvent compatible with the reaction (e.g., DMSO- d6​ , CDCl₃) and transfer to an NMR tube.

Step 2: Inversion Recovery ( T1​ ) Measurement

Causality: Fluorine nuclei in different electronic environments relax at different rates. If the next radiofrequency pulse is applied before the slowest-relaxing nucleus has fully realigned with the magnetic field ( Z -axis), its signal will be underrepresented, destroying quantitative accuracy.

  • Execute an inversion recovery pulse sequence (180° - τ

    • 90° - acquire) on the initial reaction mixture.
  • Vary the delay time ( τ ) from 0.1 s to 20 s.

  • Calculate the longitudinal relaxation time ( T1​ ) for all ¹⁹F signals. Identify the longest T1​ value (often the internal standard or a CF₃ group).

Step 3: Parameter Optimization
  • Set the Relaxation Delay ( D1​ ) to at least the longest T1​ measured in Step 2[5].

  • Enable inverse-gated ¹H decoupling .

    • Causality: Decoupling ¹H simplifies the ¹⁹F spectrum by collapsing multiplets into sharp singlets, improving S/N and integration accuracy. However, continuous decoupling transfers magnetization from ¹H to ¹⁹F (the NOE effect), altering peak areas[3]. Inverse-gated decoupling turns the decoupler ON only during acquisition and OFF during the relaxation delay, eliminating NOE while preserving singlet peaks.

Step 4: Kinetic Data Acquisition
  • Inject the reaction initiator (e.g., catalyst, reagent) into the NMR tube directly inside the spectrometer or immediately before insertion.

  • Set up an arrayed 1D ¹⁹F NMR experiment (pseudo-2D) to acquire spectra at fixed intervals (e.g., every 5 minutes) over the desired reaction timeframe.

  • Maintain a constant probe temperature to prevent chemical shift drift and reaction rate fluctuations.

Step 5: Data Processing and Self-Validation
  • Apply a consistent exponential window function (e.g., Line Broadening = 1.0 Hz) to all FIDs before Fourier Transformation.

  • Perform rigorous phase correction and baseline correction (crucial for accurate integration).

  • Integrate the IS peak and set its area to a known reference value. Integrate the starting material, intermediates, and product peaks.

  • Self-Validation Check: At any time point t , calculate the total molar sum of all indole-derived species. If this sum deviates by >5% from the initial starting material concentration, investigate potential volatile byproducts, precipitation, or insufficient D1​ relaxation.

References

1.3. Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ResearchGate URL: [Link]

1.4. Title: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: Analytical Methods (RSC Publishing) URL: [Link]

1.5. Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (NIH) URL: [Link]

1.14. Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Method

Application Note: Protocol for the Radiolabeling of [¹⁸F]5-Fluoro-α-methyltryptamine ([¹⁸F]5-F-AMT) for PET Imaging

Introduction and Scientific Rationale 5-Fluoro-α-methyltryptamine (5-F-AMT) is a synthetic tryptamine derivative recognized as a potent, competitive inhibitor of the monoamine oxidase A (MAO-A) enzyme[1]. Because MAO-A p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

5-Fluoro-α-methyltryptamine (5-F-AMT) is a synthetic tryptamine derivative recognized as a potent, competitive inhibitor of the monoamine oxidase A (MAO-A) enzyme[1]. Because MAO-A plays a critical role in the oxidative deamination of key neurotransmitters like serotonin (5-HT), mapping its distribution and activity in vivo is vital for neuropharmacological research and drug development. By incorporating the positron-emitting isotope Fluorine-18 (t₁/₂ = 109.8 min), [¹⁸F]5-F-AMT serves as a highly sensitive Positron Emission Tomography (PET) radiotracer[2].

Historically, the direct radiofluorination of electron-rich aromatic systems—such as the unactivated indole ring of tryptamines—was notoriously difficult. Traditional nucleophilic aromatic substitution (S_NAr) requires highly electron-withdrawing groups, which are absent in 5-F-AMT. To solve this, modern protocols employ a copper-catalyzed radiofluorination of an arylboronic acid pinacol ester (BPin) precursor[3]. This method allows for the late-stage, regioselective introduction of [¹⁸F]fluoride at the 5-position of the indole ring, achieving isolated radiochemical yields (RCY) of up to 10% and radiochemical purities (RCP) exceeding 97%[2].

Mechanism Serotonin Serotonin (5-HT) MAOA MAO-A Enzyme Serotonin->MAOA Binds Metabolite 5-HIAA (Inactive) MAOA->Metabolite Oxidative Deamination Tracer [18F]5-F-AMT (PET Tracer) Tracer->MAOA Competitive Inhibition PET PET Signal (MAO-A Mapping) Tracer->PET Positron Emission

Mechanistic pathway of [18F]5-F-AMT binding to MAO-A for PET imaging.

Experimental Design and Causality (E-E-A-T)

As a self-validating protocol, every chemical choice in this workflow is designed to prevent side reactions and provide immediate analytical feedback:

  • Precursor Selection: We utilize an N-Boc-protected 5-BPin-α-methyltryptamine . The tert-butyloxycarbonyl (Boc) group is critical; it protects the primary amine on the ethylamine side chain from coordinating with the copper catalyst, which would otherwise poison the catalyst and halt radiofluorination.

  • Catalyst System: Cu(OTf)₂ in the presence of pyridine mediates the oxidative cross-coupling. The copper(II) complex facilitates the transmetalation of the boronic ester and subsequent reductive elimination to form the C-[¹⁸F] bond.

  • Azeotropic Drying: [¹⁸F]Fluoride is produced in target water ([¹⁸O]H₂O). Because water rapidly quenches the copper catalyst, rigorous azeotropic drying with acetonitrile and Kryptofix 2.2.2 (K₂.₂.₂) is required to generate highly reactive, "naked" [¹⁸F]fluoride.

Step-by-Step Radiolabeling Protocol

Phase 1: [¹⁸F]Fluoride Recovery and Drying
  • Trapping: Transfer aqueous [¹⁸F]fluoride (typically 10–30 GBq) from the cyclotron directly onto a pre-conditioned Sep-Pak QMA Light cartridge. Self-Validation: The effluent should contain <2% of the total radioactivity, confirming successful trapping.

  • Elution: Elute the [¹⁸F]F⁻ into a V-vial using a solution of K₂CO₃ (1.5 mg) and Kryptofix 2.2.2 (10 mg) dissolved in 1 mL of MeCN/H₂O (80:20 v/v).

  • Azeotropic Drying: Evaporate the solvent at 100°C under a steady stream of inert gas (He or N₂). Add anhydrous acetonitrile (3 × 0.5 mL) and repeat evaporation until a dry, white residue is formed. Self-Validation: The absence of bubbling and a stable vacuum pressure indicate complete water removal.

Phase 2: Copper-Mediated Radiofluorination
  • Reaction Mixture: Dissolve 10 mg of the precursor (N-Boc-5-BPin-α-methyltryptamine) and 15 mg of Cu(OTf)₂(py)₄ catalyst in 0.8 mL of anhydrous dimethylacetamide (DMA) and 0.2 mL of pyridine.

  • Labeling: Add the reaction mixture to the dried [¹⁸F]K/K₂.₂.₂ complex. Seal the vial and heat at 110°C for 15 minutes.

  • Intermediate Check: Self-Validation: Spot 1 µL of the mixture on a silica radio-TLC plate (eluent: EtOAc/Hexane 1:1). A radioactive peak at R_f ~0.6 confirms the formation of the intermediate [¹⁸F]N-Boc-5-F-AMT.

Phase 3: Deprotection
  • Boc Removal: Cool the reaction vessel to 50°C. Slowly add 0.5 mL of 1M HCl (or Trifluoroacetic acid, TFA).

  • Heating: Heat the mixture at 90°C for 10 minutes to quantitatively cleave the N-Boc protecting group, restoring the primary amine required for MAO-A binding.

  • Quenching: Cool the reactor to room temperature and quench the reaction by adding 1.5 mL of HPLC mobile phase (e.g., 0.1% TFA in H₂O).

Phase 4: Purification and Formulation
  • Semi-Preparative HPLC: Inject the quenched mixture onto a C18 semi-preparative HPLC column (e.g., Luna C18, 250 × 10 mm). Elute with a gradient of MeCN/H₂O (0.1% TFA). Collect the radioactive fraction corresponding to [¹⁸F]5-F-AMT (typically eluting at 12–14 minutes).

  • Solid-Phase Extraction (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak Plus cartridge. The radiotracer will be trapped, allowing the acidic HPLC solvent to pass through to waste.

  • Elution & Formulation: Wash the cartridge with 10 mL of sterile water. Elute the final product with 1 mL of absolute ethanol into a sterile vial containing 9 mL of 0.9% normal saline.

  • Sterile Filtration: Pass the formulated solution through a 0.22 µm vented sterile filter. Self-Validation: Perform a bubble-point test on the filter post-filtration to guarantee membrane integrity.

Workflow F18 [18F]Fluoride Production Dry Azeotropic Drying F18->Dry Label Cu-Mediated Radiofluorination Dry->Label Deprotect Acidic Deprotection Label->Deprotect HPLC HPLC Purification Deprotect->HPLC Formulate Formulation & Sterile Filtration HPLC->Formulate

Workflow for the automated synthesis and purification of [18F]5-F-AMT.

Quantitative Data and Quality Control Specifications

To ensure the radiotracer is suitable for in vivo PET imaging, the final formulated batch must pass strict Quality Control (QC) parameters.

ParameterTarget SpecificationCausality / Analytical Impact
Radiochemical Yield (RCY) 7.6% – 10% (decay-corrected)Reflects the efficiency of the Cu-mediated fluorination on the unactivated indole ring[2].
Radiochemical Purity (RCP) > 97%Ensures PET signal originates solely from [¹⁸F]5-F-AMT, preventing off-target background noise[2].
Specific Activity (A_m) > 50 GBq/µmol at End of SynthesisHigh specific activity is mandatory to avoid pharmacological MAO-A saturation by unlabeled 5-F-AMT.
Chemical Purity < 5 µg/mL of unlabeled precursorPrevents competitive inhibition at the MAO-A receptor site[1].
pH 5.5 – 7.5Ensures physiological compatibility for intravenous injection.
Endotoxin Level < 17.5 EU/mLValidates sterility via LAL (Limulus Amebocyte Lysate) assay; critical for in vivo safety.
Residual Solvents Ethanol < 10%; MeCN < 410 ppmComplies with ICH Q3C guidelines for residual solvents in radiopharmaceuticals.

References

  • Theranostics. "Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents". Theranostics 2017, Vol. 7, Issue 6. URL: [Link]

  • Science.gov. "Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B". Science.gov Database. URL:[Link]

Sources

Application

Application Note &amp; Protocols: A Multi-Assay Approach for Determining the Cytotoxicity of 5-Fluoro-α-methyltryptamine (5-F-AMT)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic potential of 5-Fluoro-α-methyltryptamine (5-F-AMT) using a robust, mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic potential of 5-Fluoro-α-methyltryptamine (5-F-AMT) using a robust, multi-parametric approach. 5-F-AMT is a psychoactive tryptamine derivative with known activity as a monoamine releasing agent, serotonin receptor agonist, and monoamine oxidase inhibitor.[1][2] Given the potential for amphetamine-like compounds to induce cellular damage, a thorough in vitro toxicological assessment is crucial.[3] This guide details the rationale and step-by-step protocols for three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis, enabling a comprehensive evaluation of 5-F-AMT's cytotoxic profile.

Introduction: The Need for a Mechanistic Cytotoxicity Assessment

5-Fluoro-α-methyltryptamine (5-F-AMT) is a synthetic tryptamine that modulates key neurotransmitter systems.[1][2] Its complex pharmacology, which includes potent monoamine oxidase A (MAO-A) inhibition, necessitates a careful evaluation of its safety profile.[1] Related amphetamine derivatives have been shown to cause neurotoxicity and hepatocellular damage, often linked to oxidative stress and mitochondrial dysfunction.[4][5] Therefore, understanding the potential for 5-F-AMT to cause cell death is a critical step in both harm reduction research and any potential therapeutic exploration.

In vitro cytotoxicity assays are indispensable tools for this purpose, offering a controlled environment to measure how a substance affects cellular health.[6][7] A single assay, however, provides only one perspective on a complex biological process. A compound can be cytotoxic (kill cells), cytostatic (inhibit proliferation), or both. It can induce different modes of cell death, such as necrosis or programmed apoptosis.[8] By integrating data from multiple assays, we can build a more complete and mechanistically informative picture of a compound's cellular impact. This note outlines a validated workflow using three cornerstone assays to dissect the cytotoxic effects of 5-F-AMT.

Foundational Step: Selecting the Appropriate Cellular Model

The choice of cell line is paramount for obtaining clinically and biologically relevant data. Since the primary effects of 5-F-AMT are neurological, and its metabolism may involve the liver, the following cell lines are recommended.

  • Human Neuroblastoma (e.g., SH-SY5Y): This cell line is of human origin and can be differentiated into a more mature, neuron-like phenotype. As dopaminergic neurons are a key target for many psychoactive stimulants, the SH-SY5Y line serves as an excellent in vitro model to study potential neurotoxicity.[4]

  • Human Hepatocellular Carcinoma (e.g., HepG2): The liver is the primary site of drug metabolism. Amphetamine-related compounds have demonstrated hepatotoxicity.[9] The HepG2 cell line is a reliable model for assessing potential liver cell damage.

  • Human Embryonic Kidney Cells (e.g., HEK293): This is a robust and easy-to-culture cell line often used for initial toxicity screening due to its high transfectability and well-characterized biology. It can provide a baseline measure of general cytotoxicity.

For all experiments, cells should be cultured in their recommended media and conditions and be in the logarithmic growth phase to ensure reproducibility.

Assay I: Metabolic Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability and proliferation. It is based on the capacity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product that is insoluble in aqueous solution.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

Causality: A decrease in the MTT signal indicates a reduction in metabolic activity. This can be caused by either direct cytotoxicity (cell death) or a cytostatic effect (inhibition of cell growth), making it an excellent primary screening tool.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Treat with 5-F-AMT (Dose-Response) incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) to Allow Formazan Formation add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of 5-F-AMT in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium and add 100 µL of medium containing the various concentrations of 5-F-AMT to the treatment wells. Add 100 µL of fresh medium with solvent to the "vehicle control" wells.

  • Exposure: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and mix gently.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Data Analysis & Expected Results

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = [(AbsTreated - AbsBlank) / (AbsControl - AbsBlank)] x 100

Plot % Viability against the log of the 5-F-AMT concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

5-F-AMT (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.088100.0%
101.1980.07595.5%
500.9820.06178.3%
1000.6550.04952.2%
2500.3110.03224.8%
5000.1500.02512.0%

Table 1: Example data from an MTT assay showing a dose-dependent decrease in the viability of SH-SY5Y cells after 48-hour exposure to 5-F-AMT.

Assay II: Membrane Integrity Assessment via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[8] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured colorimetrically.[12][13]

Causality: An increase in LDH in the culture medium is a direct marker of cell lysis. This assay is highly complementary to the MTT assay because it specifically measures cell death associated with membrane rupture, helping to distinguish it from cytostatic effects.[14]

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout seed 1. Seed & Treat Cells as in MTT Protocol controls 2. Prepare Controls: - Spontaneous Release (No Drug) - Maximum Release (Lysis Buffer) seed->controls supernatant 3. Collect Supernatant from all wells controls->supernatant transfer 4. Transfer Supernatant to a new 96-well Plate supernatant->transfer add_reagent 5. Add LDH Reaction Mix transfer->add_reagent incubate 6. Incubate (30 min, Room Temp) add_reagent->incubate read 7. Read Absorbance (490 nm) incubate->read

Caption: Workflow for the LDH Cytotoxicity Assay.

Protocol: LDH Assay
  • Cell Seeding and Treatment: Seed and treat cells with 5-F-AMT in a 96-well plate as described in the MTT protocol (Steps 1-4).

  • Establish Controls: It is critical to include the following controls:

    • Spontaneous LDH Release: Vehicle-treated, healthy cells.

    • Maximum LDH Release: Vehicle-treated cells lysed with a detergent (e.g., 10% Triton X-100) 45 minutes before the end of the incubation.[13]

    • Background Control: Medium only.

  • Supernatant Collection: Following incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12]

  • Assay Plate Preparation: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.[12][13]

  • Reaction: Add 100 µL of the LDH Reaction Solution (provided in commercial kits) to each well.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[13]

Data Analysis & Expected Results

First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100

5-F-AMT (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous)0.2150.0180.0%
100.2310.0201.8%
500.3550.02915.7%
1000.6780.05151.9%
2501.0520.07793.9%
5001.1150.082100.9%
Max Release1.1070.091100.0%

Table 2: Example data from an LDH assay showing a dose-dependent increase in membrane damage in SH-SY5Y cells after 48-hour exposure to 5-F-AMT.

Assay III: Apoptosis Assessment via Caspase-3/7 Activity Assay

To investigate the specific mechanism of cell death, it is essential to determine if 5-F-AMT induces apoptosis (programmed cell death). Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. Luminescent or fluorescent assays provide a highly sensitive method to measure their activity. These assays typically use a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[15]

Causality: An increase in caspase-3/7 activity is a specific and early indicator of apoptosis. This assay allows researchers to confirm if the cytotoxicity observed in the MTT and LDH assays is mediated, at least in part, by a programmed cell death pathway.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Drug 5-F-AMT (Cellular Stress) Mito Mitochondrial Pathway (Intrinsic) Drug->Mito Receptor Death Receptor Pathway (Extrinsic) Drug->Receptor Casp9 Initiator Caspases (e.g., Caspase-9) Mito->Casp9 Casp8 Initiator Caspases (e.g., Caspase-8) Receptor->Casp8 Casp37 Executioner Caspases (Caspase-3 & 7) Casp9->Casp37 Casp8->Casp37 Substrate DEVD Substrate Cleavage Casp37->Substrate Apoptosis Apoptosis (Cell Dismantling) Casp37->Apoptosis Interpretation_Logic cluster_results Experimental Outcomes cluster_interpretation Interpretation MTT MTT Signal ↓ Result1 Cytostatic Effect or Early Apoptosis MTT->Result1 Result3 Mixed Apoptosis & Necrosis MTT->Result3 LDH LDH Release ↑ Result2 Necrosis or Late Apoptosis LDH->Result2 LDH->Result3 Caspase Caspase-3/7 Activity ↑ Caspase->Result3 Result1->LDH but Result1->Caspase but Result2->MTT and

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

  • Scenario 1: Potent Cytotoxicity via Apoptosis & Necrosis. If 5-F-AMT causes a dose-dependent decrease in MTT signal, a simultaneous increase in LDH release, and a significant activation of Caspase-3/7, this indicates the compound is highly cytotoxic, inducing cell death through both apoptotic and necrotic pathways.

  • Scenario 2: Primarily Apoptotic. A decrease in MTT signal and a strong Caspase-3/7 signal, but only a modest increase in LDH release (especially at earlier time points), suggests that apoptosis is the primary mechanism of cell death.

  • Scenario 3: Primarily Necrotic. A sharp drop in MTT signal and a strong increase in LDH release with little to no Caspase-3/7 activation would point towards a necrotic mode of cell death, likely caused by severe membrane disruption or metabolic collapse.

  • Scenario 4: Cytostatic Effect. A decrease in the MTT signal without a significant increase in either LDH or Caspase-3/7 activity suggests that 5-F-AMT may be inhibiting cell proliferation rather than directly killing the cells at those concentrations.

Conclusion

The described multi-assay approach provides a robust framework for characterizing the cytotoxic effects of 5-F-AMT. By measuring metabolic activity (MTT), membrane integrity (LDH), and a key apoptotic marker (Caspase-3/7), researchers can move beyond a simple "live vs. dead" assessment to gain critical insights into the underlying mechanisms of toxicity. This detailed understanding is essential for evaluating the safety profile of novel psychoactive compounds and guiding future research. For a more in-depth study, these primary assays can be supplemented with secondary assays investigating mitochondrial membrane potential or the production of reactive oxygen species (ROS). [8][16]

References

  • Vertex AI Search. (n.d.). MTT Assay: Assessing Cell Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol.
  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Arh. Hig. Rada Toksikol. (2006). D-AMPHETAMINE TOXICITY IN FRESHLY ISOLATED RAT HEPATOCYTES: A POSSIBLE ROLE OF CYP3A.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • PubMed. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines.
  • Abcam. (n.d.). MTT assay protocol.
  • Wikipedia. (n.d.). 5-Fluoro-AMT.
  • Abcam. (n.d.). LDH Assay Kit (Cytotoxicity) (ab65393/K313).
  • Bio-protocol. (2011). MTT Assay of Cell Numbers after Drug/Toxin Treatment.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • ResearchGate. (n.d.). Chemical structures of amphetamine derivatives.
  • PsychonautWiki. (n.d.). 5-Fluoro-AMT.
  • PubMed. (2011). d-Amphetamine-induced cytotoxicity and oxidative stress in isolated rat hepatocytes.
  • ResearchGate. (n.d.). D-Amphetamine-induced cytotoxicity and oxidative stress in isolated rat hepatocytes.
  • PMC. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.
  • Journal of Cell and Molecular Pharmacology. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • PMC. (n.d.). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes.

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Technical Notes & Optimization

Troubleshooting

improving the yield of 5-fluoroindole synthesis

[label="Ene-hydrazine Tautomer Figure 1: Diagnostic logic tree for troubleshooting low yields in 5-fluoroindole synthesis. Comparative Analysis of Synthetic Routes Selecting the appropriate synthetic pathway is the first...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ene-hydrazine Tautomer

Figure 1: Diagnostic logic tree for troubleshooting low yields in 5-fluoroindole synthesis.

Comparative Analysis of Synthetic Routes

Selecting the appropriate synthetic pathway is the first step in yield optimization. The table below summarizes the quantitative and qualitative metrics of the three primary routes.

Synthesis RouteStarting MaterialTypical YieldKey AdvantagesMajor Limitations
Reductive Cyclization (Pd/C) 2-(5-fluoro-2-nitrophenyl)acetonitrile~81%High purity, mild conditions, avoids heavy metals[1].Risk of defluorination if over-reduced[2].
Leimgruber-Batcho 5-fluoro-2-nitrotoluene50-67%Highly scalable, excellent for 6-substituted derivatives[3].Multi-step enamine formation, iron sludge waste[4].
Fischer Indole 4-fluorophenylhydrazine~60%Cost-effective, utilizes commercially available reagents[1].Harsh acidic conditions cause tarring/polymerization[5].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized to address the specific chemical behavior of fluorinated intermediates.

Protocol A: Palladium-Catalyzed Reductive Cyclization

This method converts 2-(5-fluoro-2-nitrophenyl)acetonitrile to 5-fluoroindole. The causality behind the precise hydrogen control and quenching steps is to prevent the cleavage of the C-F bond, a common side reaction with active palladium catalysts[2].

  • Preparation: Transfer 110 mg of 10% Pd/C into a round-bottom flask under a strict nitrogen atmosphere to prevent spontaneous ignition.

  • Substrate Addition: Add 564 mg (3.13 mmol) of 2-(5-fluoro-2-nitrophenyl)acetonitrile dissolved in 25 mL of anhydrous ethanol[2].

  • Hydrogenation: Degas the mixture and backfill with hydrogen gas for a total of three cycles. Stir the reaction overnight at room temperature.

  • Monitoring: Monitor the reaction strictly via ¹⁹F NMR (target peak at approximately –100.22 ppm in CDCl₃) rather than TLC, as defluorinated byproducts often co-elute[2].

  • Catalyst Quenching (Critical Step): Once the starting material is consumed, replace the hydrogen atmosphere with nitrogen. Immediately add chloroform (CHCl₃) to the mixture. Scientific Insight: CHCl₃ acts as a catalyst poison, deactivating the unreacted Pd/C and preventing the reductive defluorination of the newly formed indole ring[2].

  • Workup: Concentrate the mixture under reduced pressure. Partition between dichloromethane (DCM) and water. Extract the aqueous phase, wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (Yield: ~81%)[2].

Protocol B: Fischer Indole Synthesis (PPA Catalysis)

This protocol describes the acid-catalyzed cyclization of a hydrazone intermediate. Polyphosphoric acid (PPA) is used as it serves as both a solvent and a strong Brønsted acid to drive the[3,3]-sigmatropic rearrangement[5].

  • Mixing: Add 2 g of the pre-formed hydrazone (e.g., methyl pyruvate-4-fluorophenylhydrazone) to 10 g of polyphosphoric acid[5].

  • Homogenization: Stir continuously at room temperature until a homogenous mixture is achieved.

  • Cyclization: Slowly heat the reaction mass to 80–90 °C (353–363 K) and maintain for 4 hours. Scientific Insight: Exceeding 90 °C significantly increases the rate of polymerization, leading to intractable black tar and drastically reduced yields.

  • Quenching: Cool the reaction mass to room temperature. Slowly add 100 mL of water to break up the polymeric PPA lumps until a uniform slurry forms[5].

  • Isolation: Filter the separated solid and wash thoroughly with cold water.

  • Purification: Charcoalize the crude product in ethyl acetate to remove polymeric colored impurities. Filter over a pad of silica gel/hyflo, and recrystallize from ethyl acetate to obtain the product (Yield: ~60%)[5].

Mechanistic Pathway: Fischer Indole Rearrangement

Understanding the mechanism is vital for troubleshooting. The fluorine atom at the para-position of the phenylhydrazine slightly withdraws electron density, which can slow down the initial enamine tautomerization compared to non-fluorinated analogs[6].

FischerMechanism Hydrazone 4-Fluorophenylhydrazone Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Acid (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine Cyclization Cyclization & -NH3 Diimine->Cyclization Product 5-Fluoroindole Cyclization->Product

Figure 2: Mechanistic sequence of the Fischer Indole Synthesis highlighting the sigmatropic shift.

Technical Support FAQs

Q1: My Fischer Indole synthesis using PPA is yielding a black, tarry mess with less than 20% recovery. How can I optimize this? A1: The highly exothermic [3,3]-sigmatropic rearrangement, combined with the harsh acidity of PPA, often leads to the polymerization of the electron-rich indole product. Troubleshooting: First, ensure rigorous temperature control; do not let the internal temperature exceed 90 °C[5]. If PPA continues to degrade your product, the causality lies in the Brønsted acidity. Switch to a milder Lewis acid catalyst (such as ZnCl₂ or BF₃·OEt₂) in an inert solvent like toluene. This provides the necessary coordination to drive the rearrangement without the destructive protonation of the indole ring.

Q2: In the Leimgruber-Batcho reaction, my enamine intermediate is failing to fully cyclize using Iron and Acetic Acid (Fe/AcOH). A2: The standard Fe/AcOH reductive cyclization can stall if the enamine is sterically hindered or if the iron powder surface is passivated by oxidation[3]. Troubleshooting: You must activate the iron powder prior to use. Heating the iron powder with a catalytic amount of silica gel or a few drops of HCl in the solvent mixture before adding the enamine removes the inactive oxide layer[3]. Alternatively, if scaling permits, switch to catalytic hydrogenation using Pd/C, which often provides cleaner conversion for 5-fluoro derivatives and eliminates heavy metal sludge[1].

Q3: How do I prevent defluorination during palladium-catalyzed reductive cyclizations? A3: Defluorination is a notorious side reaction when reducing fluorinated aromatics with active palladium catalysts, driven by the oxidative addition of Pd into the C-F bond. Troubleshooting:

  • Solvent Choice: Use a milder protic solvent like ethanol rather than methanol[2].

  • Monitoring: Do not rely on TLC. Monitor the reaction via ¹⁹F NMR to detect the exact moment the starting material is consumed[2].

  • Quenching: Immediately quench the reaction by adding chloroform (CHCl₃) before exposing the mixture to air. The chloride ions poison the Pd catalyst, halting any further reductive cleavage of the C-F bond[2].

References

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Synthesis and characterization of 5-fluoroindole derivatives. Benchchem.
  • 5-Fluoroindole synthesis. ChemicalBook.
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.
  • Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate.
  • Methyl 5-fluoro-1H-indole-2-carboxylate. IUCr Journals.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-α-methyltryptamine (5-F-α-MT)

Welcome to the technical support center for 5-fluoro-α-methyltryptamine (5-F-α-MT). This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-fluoro-α-methyltryptamine (5-F-α-MT). This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction to 5-Fluoro-α-methyltryptamine and its Solubility Challenges

5-Fluoro-α-methyltryptamine (5-F-α-MT) is a synthetic tryptamine derivative characterized by a fluorine atom at the 5-position of its indole ring.[1][2] This structural feature, while potentially enhancing metabolic stability and target binding affinity, often contributes to poor aqueous solubility.[3][4] The introduction of fluorine can increase the molecule's lipophilicity and affect the basicity of the primary amine, making it a challenging compound to work with in aqueous media.[4][5][6] Like many tryptamines, 5-F-α-MT is sparingly soluble in aqueous buffers but demonstrates better solubility in organic solvents such as ethanol and DMSO.[7][8]

This guide provides a series of troubleshooting strategies and frequently asked questions to help you successfully solubilize 5-F-α-MT for your in vitro and in vivo experimental needs.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a systematic approach to overcoming the solubility issues of 5-F-α-MT. We will start with the simplest and most common techniques and progress to more advanced methods.

Issue 1: My 5-F-α-MT is not dissolving in aqueous buffer for my cell-based assay.

The poor aqueous solubility of 5-F-α-MT is a common starting problem. The primary amine in its structure provides a handle for pH-dependent solubilization.

Protocol 1: pH-Dependent Solubilization (Salt Formation)

Scientific Rationale: 5-F-α-MT, being a tryptamine, possesses a basic amine group. By lowering the pH of the aqueous solution, this amine group will become protonated, forming a more soluble salt. The electron-withdrawing effect of the fluorine atom can lower the pKa of the amine compared to its non-fluorinated counterpart, meaning a slightly lower pH might be required for full protonation and solubilization.[4]

Step-by-Step Methodology:

  • Prepare a stock solution of 5-F-α-MT in an organic solvent. A common choice is dimethyl sulfoxide (DMSO) or ethanol.[7] For example, weigh out 10 mg of 5-F-α-MT and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution.

  • Determine the appropriate buffer for your experiment. Ensure the chosen buffer has a buffering range that includes your target acidic pH.

  • Perform a pH titration. In a small, test volume of your aqueous buffer, add a small aliquot of your 5-F-α-MT stock solution.

  • Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Observe the solution for clarity. The point at which the solution becomes clear indicates the pH at which your compound is sufficiently soluble.

  • Measure the final pH. This will be your target pH for preparing your working solutions.

  • Prepare your final working solution. For your experiment, first, dilute your 5-F-α-MT stock in the buffer, and then adjust the pH to the predetermined value.

Self-Validation: The solution should remain clear upon standing and not show any signs of precipitation. A visual inspection under a light source can help detect any undissolved particles.

Issue 2: I need a higher concentration of 5-F-α-MT in my solution, and pH adjustment alone is insufficient or incompatible with my experimental system.

When high concentrations are required, or when the necessary acidic pH is not suitable for your biological system, a co-solvent system can be an effective strategy.[9]

Protocol 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of lipophilic compounds by reducing the polarity of the solvent system.[9][10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Glycerin

Step-by-Step Methodology:

  • Prepare a high-concentration stock solution of 5-F-α-MT in your chosen co-solvent. For example, dissolve 20 mg of 5-F-α-MT in 1 mL of ethanol.

  • Determine the maximum tolerable co-solvent concentration for your experimental system. This is a critical step, as high concentrations of organic solvents can be toxic to cells or affect the activity of enzymes.

  • Prepare your working solution by adding the co-solvent stock solution to your aqueous buffer. For example, to prepare a 100 µM solution in a final volume of 10 mL with 1% ethanol, you would add 100 µL of your 20 mg/mL ethanolic stock to 9.9 mL of your aqueous buffer.

  • Vortex or sonicate briefly to ensure complete dissolution.

Self-Validation: The final solution should be clear and free of any visible precipitate. It is also advisable to run a vehicle control (buffer with the same concentration of co-solvent but without 5-F-α-MT) in your experiments to account for any effects of the co-solvent itself.

Issue 3: My experimental system is highly sensitive to organic solvents, and I need a more biocompatible solubilization method.

For sensitive applications, such as in vivo studies, the use of cyclodextrins can be an excellent approach to enhance aqueous solubility without relying on harsh solvents or extreme pH.

Protocol 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][] They can encapsulate poorly soluble molecules, like 5-F-α-MT, forming an inclusion complex that is more water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[14][15]

Step-by-Step Methodology:

  • Choose the appropriate cyclodextrin. For a molecule the size of 5-F-α-MT, β-cyclodextrin or its derivatives are generally a good starting point.[]

  • Prepare an aqueous solution of the cyclodextrin. For example, prepare a 10% (w/v) solution of HP-β-CD in your desired buffer.

  • Add the 5-F-α-MT powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the 5-F-α-MT is fully dissolved. This may take some time, as the complexation process is an equilibrium. Gentle heating (e.g., to 40-50 °C) can sometimes expedite dissolution, but be mindful of the thermal stability of 5-F-α-MT.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Self-Validation: The resulting solution should be clear. You can also perform a phase-solubility study to determine the stoichiometry of the complex and the binding constant, which can help in optimizing the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-F-α-MT in common solvents?

SolventExpected SolubilityRationale/Comments
WaterVery lowThe fluorinated indole ring contributes to its hydrophobicity.[16]
Aqueous Buffers (neutral pH)Sparingly solubleSimilar to other tryptamines, solubility is limited at neutral pH.[7]
DMSO, EthanolSolubleThese organic solvents are effective at dissolving tryptamine derivatives.[7][17]
Acidic Aqueous BuffersIncreased solubilityThe protonation of the amine group to form a salt enhances aqueous solubility.[18][19][20]

Q2: How does the fluorine atom in 5-F-α-MT affect its solubility?

The fluorine atom has several effects:

  • Increased Lipophilicity: Fluorine is highly electronegative and can increase the lipophilicity of the molecule, which generally decreases aqueous solubility.[3][6]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group.[4] This means that a lower pH may be required to achieve the same degree of protonation and solubilization compared to non-fluorinated tryptamines.

  • Hydrophobic and Lipophobic Character: In some cases, highly fluorinated compounds can be both hydrophobic and lipophobic, making them challenging to dissolve in both water and some organic solvents.[16]

Q3: Can I use surfactants to dissolve 5-F-α-MT?

Yes, surfactants can be an effective method. Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules like 5-F-α-MT in their nonpolar core, thereby increasing their apparent solubility.[13][21] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Triton™ X-100. However, it is crucial to determine the critical micelle concentration (CMC) of the surfactant and the potential for the surfactant to interfere with your assay.

Q4: Are there any other advanced formulation strategies for in vivo delivery of 5-F-α-MT?

For advanced applications, particularly for in vivo drug delivery, more sophisticated formulation strategies can be employed:

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[22] They can improve solubility, protect the drug from degradation, and modify its pharmacokinetic profile.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline 5-F-α-MT in a polymer matrix.[21][23][24] The resulting amorphous form has a higher apparent solubility and dissolution rate compared to the crystalline form. This is a common strategy in pharmaceutical development for oral dosage forms.[24]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[10][19]

Visualizing Solubilization Strategies

Decision-Making Workflow for Solubilizing 5-F-α-MT

Solubilization_Workflow start Start: 5-F-α-MT Powder check_assay_req Assay Requirements: - Target Concentration? - pH sensitive? - Solvent sensitive? start->check_assay_req ph_adjust Protocol 1: pH Adjustment check_assay_req->ph_adjust pH tolerant Low conc. co_solvent Protocol 2: Co-solvent System check_assay_req->co_solvent pH sensitive Higher conc. cyclodextrin Protocol 3: Cyclodextrin Complexation check_assay_req->cyclodextrin Solvent sensitive Biocompatible needed ph_adjust->co_solvent Failed/Insufficient success Solubilized 5-F-α-MT ph_adjust->success Success co_solvent->cyclodextrin Failed/Toxic co_solvent->success Success advanced Advanced Formulations: (Liposomes, ASDs) cyclodextrin->advanced Failed/Insufficient cyclodextrin->success Success

Caption: A decision-making workflow for selecting an appropriate solubilization strategy for 5-F-α-MT.

Mechanism of Cyclodextrin Inclusion Complexation

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation 5FAMT_insoluble 5-F-α-MT (Poorly Soluble) Complex Soluble Inclusion Complex 5FAMT_insoluble->Complex Encapsulation CD_empty Cyclodextrin (Hydrophilic Exterior) CD_empty->Complex 5FAMT_inside 5-F-α-MT (Hydrophobic Core) CD_shell Cyclodextrin Shell (Hydrophilic Exterior)

Caption: Encapsulation of hydrophobic 5-F-α-MT within a cyclodextrin's hydrophobic core to form a water-soluble inclusion complex.

References

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. Retrieved from [Link]

  • Excipients for APIs. A Comprehensive Guide to Selecting the Best Ingredients. Retrieved from [Link]

  • Wikipedia. 5-Fluoro-AMT. Retrieved from [Link]

  • PsychonautWiki. 5-Fluoro-AMT. Retrieved from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

  • PubChem. 5-Fluoro-alpha-methyltryptamine. Retrieved from [Link]

  • Mori, Y., et al. (2001). Cyclodextrin enhanced fluorimetric method for the determination of tryptamine. PubMed. Retrieved from [Link]

  • Mori, Y., et al. (2001). Cyclodextrin enhanced fluorimetric method for the determination of tryptamine. The Analyst, 126(4), 453-456. Retrieved from [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • ResearchGate. Fluorination Methods for Drug Discovery and Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (2001). Cyclodextrin enhanced fluorimetric method for the determination of tryptamine. Analyst, 126, 453-456. Retrieved from [Link]

  • Grokipedia. BK-5F-NM-AMT. Retrieved from [Link]

  • Oxford Academic. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • Google Patents. US2943093A - Process of purifying tryptamine com-.
  • Wikipedia. Tryptamine. Retrieved from [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Isomer Design. 5-Fluoro-AMT. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 20). 5-METHOXY-α-METHYLTRYPTAMINE. Retrieved from [Link]

  • Google Patents. US2616896A - Synthesis of tryptamine.
  • ResearchGate. (2024, February 20). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. Retrieved from [Link]

  • ProQuest. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020, August 30). A Review on Solubility Enhancement Techniques. Retrieved from [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • University of Southern Denmark. (2023, January 7). Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Retrieved from [Link]

  • Cheméo. Tryptamine (CAS 61-54-1) - Chemical & Physical Properties. Retrieved from [Link]

  • PubMed. (2023, March 15). Interaction of psychedelic tryptamine derivatives with a lipid bilayer. Retrieved from [Link]

  • Google Patents. US20230406824A1 - Tryptamine derivatives and their therapeutic uses.
  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]

  • SciELO South Africa. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Retrieved from [Link]

  • MDPI. (2022, January 20). The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • Figshare. (2018, June 20). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

Sources

Troubleshooting

addressing matrix effects in LC-MS/MS analysis of 5-F-AMT

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This hub is dedicated to troubleshooting and resolving matrix effects (ME) encountered during the quantification of 5-fluoro-alpha-methyltryptamine (5-F-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This hub is dedicated to troubleshooting and resolving matrix effects (ME) encountered during the quantification of 5-fluoro-alpha-methyltryptamine (5-F-AMT). As a synthetic tryptamine, 5-F-AMT presents unique analytical challenges in biological matrices (e.g., plasma, urine) due to its polarity, basicity, and high susceptibility to ion suppression in electrospray ionization (ESI).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality of these failures and implement self-validating workflows to ensure your bioanalytical data is unassailable.

Section 1: Diagnostics – Identifying the Root Cause

Q: My 5-F-AMT signal is extremely low in plasma samples compared to neat solvent standards. How do I definitively prove this is a matrix effect and not just poor extraction recovery?

Causality & Explanation: Signal loss in LC-MS/MS is a convolution of two independent variables: how much analyte you successfully extracted (Extraction Recovery, ER) and how efficiently that analyte is ionized in the source (Matrix Effect, ME). In ESI, endogenous matrix components—predominantly phospholipids—compete with 5-F-AMT for the limited charge available on the surface of the electrospray droplet[1]. Because phospholipids are highly surface-active, they easily outcompete the smaller 5-F-AMT molecules, driving them into the droplet core and preventing their transition into the gas phase (ion suppression).

To diagnose this, you must decouple the extraction process from the ionization process using a self-validating post-extraction spike protocol.

Protocol: Quantitative ME and ER Assessment

  • Prepare three sets of samples at your target concentration (e.g., 10 ng/mL):

    • Set A (Neat): 5-F-AMT spiked directly into the pure mobile phase.

    • Set B (Post-Spike): Blank matrix processed through your extraction method, then spiked with 5-F-AMT after extraction.

    • Set C (Pre-Spike): Matrix spiked with 5-F-AMT before extraction.

  • Analyze all sets via LC-MS/MS and record the peak areas.

  • Calculate Matrix Effect: ME (%) = (Area B / Area A) × 100. (Values <100% indicate suppression; >100% indicate enhancement).

  • Calculate Extraction Recovery: ER (%) = (Area C / Area B) × 100.

Self-Validation Check: By strictly comparing Set B to Set A, you isolate the ionization environment from the extraction efficiency, yielding a mathematically pure assessment of your matrix effect.

Q: How can I find exactly where the matrix suppression is occurring in my chromatographic run?

Causality & Explanation: Matrix effects are not uniform across a chromatographic run; they occur in specific "suppression zones" where high concentrations of unseen endogenous compounds elute. To map these zones against the 5-F-AMT retention time, employ a Post-Column Infusion (PCI) setup.

PCI A LC Pump (Blank Matrix Extract) B Analytical Column A->B C Mixing Tee B->C E ESI-MS/MS Detector C->E Combined Flow D Syringe Pump (5-F-AMT Standard) D->C Constant Infusion

Caption: Post-Column Infusion (PCI) setup for real-time matrix effect visualization.

Section 2: Sample Preparation – The First Line of Defense

Q: I am using standard Protein Precipitation (PPT) with acetonitrile, but my 5-F-AMT matrix effect is still <40%. Why is PPT failing, and what is the mechanistic fix?

Causality & Explanation: Protein precipitation removes macroscopic proteins but leaves behind highly surface-active glycerophosphocholines (phospholipids)[1]. Because 5-F-AMT is a basic primary amine (pKa ~9.5), it often co-elutes with lysophospholipids in reversed-phase chromatography.

The mechanistic fix is to target the specific chemical properties of 5-F-AMT or the phospholipids themselves. You have two superior options:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: Exploits the positive charge of 5-F-AMT to lock it onto the sorbent while aggressive organic washes strip away neutral lipids[1].

  • Zirconia-Silica Depletion Plates: Utilizes Lewis acid/base interactions to selectively trap the electron-rich phosphate groups of the phospholipids, allowing the 5-F-AMT to pass through unhindered[2].

Table 1: Comparative Performance of Sample Preparation Techniques for 5-F-AMT in Plasma

Sample Preparation MethodMatrix Effect (ME %)Extraction Recovery (ER %)Phospholipid Removal
Protein Precipitation (PPT)35 - 45% (Severe)90 - 95%< 5%
Liquid-Liquid Extraction (LLE)65 - 75%70 - 80%~ 60%
Reversed-Phase SPE (HLB)55 - 65%85 - 90%~ 40%
Mixed-Mode Cation Exchange (MCX)92 - 98% (Minimal)85 - 92%> 95%
Zirconia-Silica Depletion90 - 95%80 - 85%> 99%

Protocol: Optimized MCX SPE for 5-F-AMT This protocol leverages the basicity of 5-F-AMT to create a self-cleaning chemical system.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute 200 µL plasma with 200 µL 4% Phosphoric Acid. Causality: This ensures the primary amine of 5-F-AMT is fully protonated and disrupts any protein binding. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Causality: Because 5-F-AMT is ionically bound to the negatively charged sulfonic acid groups on the sorbent, 100% organic solvent will not elute it. However, it will completely disrupt the hydrophobic interactions of the phospholipids, washing them to waste.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine on 5-F-AMT, breaking the ionic bond and eluting the pure analyte.

  • Reconstitute: Evaporate under nitrogen and reconstitute in the initial mobile phase.

SPE Start Plasma Sample (5-F-AMT + Phospholipids) Load Load onto MCX Cartridge (Acidic pH) Start->Load Bind 5-F-AMT (Protonated) Binds via Cation Exchange & Hydrophobic Int. Load->Bind Wash1 Wash 1: 2% Formic Acid in Water (Removes Salts/Proteins) Bind->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Neutralizes 5-F-AMT for Release) Wash2->Elute End Clean 5-F-AMT Extract Ready for LC-MS/MS Elute->End

Caption: MCX Solid-Phase Extraction workflow isolating basic 5-F-AMT from matrix lipids.

Section 3: Chromatographic & MS/MS Optimization

Q: Can I use "Visualized Matrix Effects" to adjust my chromatography instead of changing my sample prep?

Causality & Explanation: Yes. If you are restricted to a simpler extraction method (like PPT), you must chromatographically resolve 5-F-AMT from the suppression zone. By setting up an "In-source MRM" (IS-MRM) transition for glycerophosphocholines (monitoring the common fragment m/z 184 → 184 or 104), you can visualize the exact elution window of the invisible phospholipids[3].

Once mapped, you can adjust your mobile phase gradient (e.g., using a shallower gradient or switching from acetonitrile to methanol, which alters phospholipid-eluting strength) to ensure 5-F-AMT elutes safely before or after this massive lipid peak.

Q: Will a Stable Isotope-Labeled Internal Standard (SIL-IS) solve my matrix effect problems?

Causality & Explanation: An SIL-IS (e.g., 5-F-AMT-d4 or a closely related surrogate like AMT-d3) will compensate for matrix effects, but it will not eliminate them[4]. Because the SIL-IS co-elutes perfectly with 5-F-AMT, it experiences the exact same degree of ion suppression in the ESI source. Consequently, the ratio of Analyte/IS remains constant, which rescues your quantitative accuracy, precision, and linearity.

However, if ion suppression is severe (e.g., 80% signal loss), your absolute sensitivity (LOD/LOQ) is still destroyed. Therefore, a robust, self-validating bioanalytical method requires both an SIL-IS for quantitative precision and optimized sample prep/chromatography to maintain absolute sensitivity.

References

  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis", LCGC International. Available at: [Link]

  • "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review", PMC. Available at: [Link]

  • "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples", Bioanalysis Zone. Available at: [Link]

  • "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods", PLOS One. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

advantages of fluorine substitution in tryptamine analogues

An In-Depth Guide to the Strategic Advantages of Fluorine Substitution in Tryptamine Analogues For researchers and scientists in drug development, the strategic modification of lead compounds is a cornerstone of medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Strategic Advantages of Fluorine Substitution in Tryptamine Analogues

For researchers and scientists in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical tools available, fluorination—the introduction of fluorine atoms into a molecule—stands out for its profound ability to modulate pharmacological properties. This guide provides a comprehensive comparison of fluorinated tryptamine analogues against their parent compounds, supported by experimental data, to elucidate the distinct advantages this strategy offers.

The Rationale for Fluorinating Tryptamines

Tryptamines are a class of monoamine alkaloids containing an indole ring structure, famously represented by the neurotransmitter serotonin (5-hydroxytryptamine). Their derivatives are of significant interest as therapeutic agents and research tools due to their interactions with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.

Fluorine is often employed in drug design for several key reasons:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Substituting a hydrogen atom with fluorine at a known site of oxidative metabolism can dramatically increase a compound's metabolic stability and half-life.[1][2]

  • Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of nearby amine groups, influencing the molecule's ionization state at physiological pH. This can affect receptor binding, solubility, and membrane permeability.

  • Altering Receptor Interactions: As a small, highly electronegative atom, fluorine can alter a molecule's electronic profile, influencing how it binds to its target receptor. It can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[3]

  • Improving Pharmacokinetics: Changes in lipophilicity and metabolic stability can lead to improved oral bioavailability and better penetration of the blood-brain barrier (BBB).[4][5]

Impact on Serotonin Receptor Binding and Functional Activity

The effect of fluorination is highly dependent on its position on the tryptamine indole ring. Research has shown that this substitution can fine-tune a compound's affinity and functional activity at key serotonin receptors.

Generally, fluorination has a modest impact on the affinity for 5-HT2A and 5-HT2C receptors.[6][7] However, its effect on the 5-HT1A receptor can be dramatic and position-specific, leading to significant shifts in the pharmacological profile. For instance, hallucinogenic activity, which is primarily mediated by 5-HT2A receptor agonism, is often attenuated or completely abolished by fluorination at various positions on the indole ring.[3][8]

A study by Blair et al. (2000) systematically evaluated a series of fluorinated tryptamines, providing crucial data on this phenomenon. The results indicate that while 5-HT2A affinity is often preserved, the introduction of fluorine can drastically alter the interaction with the 5-HT1A receptor.[8]

Comparative Receptor Binding Data

The following table summarizes the binding affinities (Ki, nM) of several tryptamines and their fluorinated analogues at human 5-HT1A, 5-HT2A, and 5-HT2C receptors. Lower Ki values indicate higher binding affinity.

CompoundParent CompoundFluorine Position5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
DET --130120250[8]
6-F-DET DET6650160450[8]
Psilocin --1305122[8]
6-F-Psilocin Psilocin6240100110[8]
5-MeO-DMT --135501100[8]
4-F-5-MeO-DMT 5-MeO-DMT40.235401200[6][8]
6-F-5-MeO-DMT 5-MeO-DMT66505001000[8]

Key Insights from the Data:

  • 6-Position Substitution: Fluorination at the 6-position consistently decreases affinity for the 5-HT1A receptor (e.g., 6-F-DET, 6-F-Psilocin) while having a less predictable effect on 5-HT2A/2C receptors.[8] This substitution is known to abolish the hallucinogenic activity of N,N-diethyltryptamine (DET).[9]

  • The 4-Position Exception: The most striking finding is with 4-fluoro-5-methoxy-DMT. Fluorination at the 4-position of 5-MeO-DMT leads to a remarkable 7.5-fold increase in 5-HT1A receptor affinity, transforming it into a highly potent and selective 5-HT1A agonist with potency greater than the standard agonist 8-OH-DPAT.[6][8] This highlights the potential of positional fluorination to create analogues with novel pharmacological profiles.

G cluster_ligand Tryptamine Analogue cluster_receptors Serotonin Receptors Tryptamine Fluorinated Tryptamine r5HT1A 5-HT1A Tryptamine->r5HT1A Often Modulated (Increase/Decrease) r5HT2A 5-HT2A Tryptamine->r5HT2A Affinity Often Preserved r5HT2C 5-HT2C Tryptamine->r5HT2C Affinity Often Preserved

Caption: Fluorinated tryptamines interact with key serotonin receptors, often modulating 5-HT1A affinity while preserving 5-HT2A/2C affinity.

Blocking Metabolic Pathways for Enhanced Stability

One of the most powerful applications of fluorination is to block metabolic oxidation. Tryptamines are often metabolized in the liver via hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. For many tryptamine derivatives, the 6-position of the indole ring is a primary site for this metabolic transformation.[9]

By replacing the hydrogen at the 6-position with a fluorine atom, this metabolic pathway is effectively blocked. The C-F bond is significantly stronger than a C-H bond and is not susceptible to enzymatic hydroxylation. This was demonstrated in early studies with 6-fluoro-DET. When administered to humans, DET is partially metabolized to 6-hydroxy-DET. In contrast, when 6-fluoro-DET is administered, no 6-hydroxy derivative is found in the urine; instead, large amounts of the unchanged compound are recovered.[9] This metabolic blockade is directly linked to its altered pharmacological profile, notably the loss of hallucinogenic effects.[9]

G cluster_unsubstituted Unsubstituted Tryptamine Metabolism cluster_fluorinated Fluorinated Tryptamine Metabolism Tryptamine Tryptamine (e.g., DET) Metabolite 6-Hydroxy Metabolite (Active/Inactive) Tryptamine->Metabolite CYP450 Hydroxylation at C6 FTryptamine 6-Fluoro-Tryptamine (e.g., 6-F-DET) NoReaction Metabolism Blocked FTryptamine->NoReaction C-F bond resists hydroxylation G A Prepare Reagents: - Cell Membranes - [³H]8-OH-DPAT - Test Compounds - Assay Buffer B Set up 96-well plate: - Total Binding (Buffer) - Non-specific (10µM 5-HT) - Test Compound (serial dilutions) A->B C Add Radioligand ([³H]8-OH-DPAT) to all wells B->C D Add Cell Membranes to all wells to initiate binding C->D E Incubate plate (e.g., 60 min at 25°C) D->E F Terminate Assay: Rapid filtration through glass fiber filters E->F G Wash filters with ice-cold assay buffer F->G H Measure Radioactivity: Place filters in scintillation fluid and count using a scintillation counter G->H I Data Analysis: Calculate IC50 and Ki values using non-linear regression H->I

Caption: Workflow for a radioligand competition binding assay to determine receptor affinity.

Step-by-Step Procedure:

  • Preparation: Thaw the frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well). Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add 50 µL of buffer (for total binding), 50 µL of 10 µM 5-HT (for non-specific binding), or 50 µL of the test compound dilutions.

  • Radioligand Addition: Add 50 µL of [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 0.5 nM) to all wells.

  • Initiation of Reaction: Add 100 µL of the diluted cell membrane preparation to each well to start the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature (25°C) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The strategic substitution of fluorine into the tryptamine scaffold is a proven and effective method for modulating pharmacological properties. The primary advantages include:

  • Fine-Tuning Receptor Selectivity: Fluorination can dramatically alter binding affinity, particularly at the 5-HT1A receptor, allowing for the development of compounds with novel receptor profiles. [8]* Enhancing Metabolic Stability: By blocking sites of oxidative metabolism, fluorination can significantly increase the in vivo half-life and bioavailability of tryptamine analogues. [1][9]* Altering Pharmacodynamic Effects: Changes in receptor interaction and metabolism can lead to profound differences in the overall pharmacological and behavioral effects of the compounds, such as the attenuation of hallucinogenic-like activity. [3][6] The effects of fluorination are highly context- and position-dependent, underscoring the need for systematic evaluation. Future research will likely focus on exploring fluorination at other positions, including the ethylamine side-chain, and leveraging isotopes like ¹⁸F to develop PET radiotracers for in vivo imaging of serotonin receptor distribution and occupancy in the brain. These efforts will continue to refine our understanding of tryptamine pharmacology and pave the way for new therapeutic agents.

References

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(23), 4701–4710. [Link]

  • Semantic Scholar. (n.d.). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Retrieved from [Link]

  • Nichols, D. E., Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., & Cumbay, M. G. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(23), 4701-4710. [Link]

  • Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. [Link]

  • Blair, J. B. (1998). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue University. [Link]

  • Banzato, M., Covi, L., et al. (2026). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • Slosarczyk, M. M., & Paśko, M. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Jämbeck, J. P., & Eriksson, L. (2014). Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations. Biophysical Journal, 107(3), 630-641. [Link]

Sources

Comparative

comparative metabolic profiling of fluorinated versus non-fluorinated tryptamines

Comparative Metabolic Profiling of Fluorinated Versus Non-Fluorinated Tryptamines: A Technical Guide Introduction The pharmacokinetic limitations of classic non-fluorinated tryptamines, such as N,N-dimethyltryptamine (DM...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Metabolic Profiling of Fluorinated Versus Non-Fluorinated Tryptamines: A Technical Guide

Introduction

The pharmacokinetic limitations of classic non-fluorinated tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin, present significant hurdles in clinical drug development. Primarily, these molecules undergo rapid oxidative deamination via monoamine oxidase A (MAO-A) and phase II glucuronidation, resulting in poor oral bioavailability and fleeting therapeutic windows[1][2]. To circumvent this, medicinal chemists employ strategic ring fluorination. The substitution of a hydrogen atom with fluorine—characterized by its high electronegativity, strong C-F bond (approx. 480 kJ/mol), and small Van der Waals radius (1.47 Å)—sterically and electronically shields vulnerable metabolic sites without drastically altering the molecule's spatial footprint at target serotonin (5-HT) receptors[3].

This guide provides an objective, data-driven comparison of the metabolic and pharmacological profiles of fluorinated versus non-fluorinated tryptamines, alongside a self-validating experimental protocol for in vitro metabolic profiling.

Mechanistic Divergence in Metabolic Pathways

Non-fluorinated tryptamines like DMT are rapidly metabolized by MAO-A into the inactive metabolite indole-3-acetic acid (IAA), rendering them orally inactive unless co-administered with an MAOI[1][2]. Minor clearance pathways also include CYP2D6-mediated hydroxylation[1].

Conversely, introducing a fluorine atom at specific positions on the indole ring (e.g., 4-, 5-, or 6-position) fundamentally alters this trajectory. Fluorination at the 5-position (e.g., 5-Fluoro-DMT) maintains 5-HT2A agonism while modifying electron density, which can reduce the rate of MAO-mediated degradation and alter the duration of action[3][4]. Interestingly, fluorination at the 6-position (e.g., 6-Fluoro-DMT) blocks 6-hydroxylation pathways, leading to a profound shift in pharmacological action that often abolishes hallucinogenic activity entirely while retaining peripheral autonomic effects[5][6].

MetabolicPathway DMT Non-Fluorinated Tryptamine (e.g., DMT) MAO MAO-A / CYP450 Enzymes (Oxidative Deamination / Hydroxylation) DMT->MAO High Affinity Binding FDMT Fluorinated Tryptamine (e.g., 5-Fluoro-DMT) FDMT->MAO Steric/Electronic Shielding Active Evades First-Pass Metabolism (Prolonged Half-life & Altered Activity) FDMT->Active Metabolic Resistance IAA Rapid Clearance (Inactive Metabolites like IAA) MAO->IAA Rapid Biotransformation

Fig 1. Divergent metabolic pathways of non-fluorinated versus fluorinated tryptamines.

Comparative Pharmacokinetics and Receptor Affinity

The precise location of the fluorine atom dictates both the metabolic stability and the receptor binding profile. Recent developments in fluorinated psilocin carbamates have even enabled sub-hallucinogenic brain exposure by tuning the hydrolysis rates of the prodrug in vivo[7].

CompoundStructural ModificationPrimary Metabolic Route5-HT Receptor ProfilePharmacological Effect
N,N-DMT None (Wild-type)MAO-A (Extensive) → IAA5-HT2A/2C/1A AgonistRapid, intense psychedelic; Orally inactive[2]
5-Fluoro-DMT 5-Position FluorinationReduced MAO-A susceptibility5-HT1A (Kᵢ=70 nM), 5-HT2A (Kᵢ=618 nM)Maintained psychedelic potential; altered duration[4]
6-Fluoro-DMT 6-Position FluorinationEvades 6-hydroxylationPartial 5-HT2A, Full 5-HT2CNon-hallucinogenic; peripheral autonomic effects[5][6]
4-F-5-MeO-DMT 4-Position F, 5-MethoxyAltered oxidative pathwaysHighly selective 5-HT1A AgonistPotent 5-HT1A activation; attenuated hallucinogenic activity
Fluorinated Psilocin Carbamates N-Alkyl Carbamate + FTuned enzymatic hydrolysisPartial 5-HT2A/2C AgonistFavorable oral bioavailability; sub-hallucinogenic[7]

Experimental Methodology: In Vitro Metabolic Profiling via LC-HRMS

To objectively compare the metabolic stability of these compounds, researchers utilize in vitro human liver microsome (HLM) assays coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This setup provides a controlled environment to map phase I and phase II biotransformations[8].

Self-Validating Protocol: HLM Stability and Metabolite Identification

  • Step 1: Reagent Preparation and Pre-incubation

    • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLMs and 1 µM of the test tryptamine (e.g., DMT or 5-Fluoro-DMT). Pre-incubate at 37°C for 5 minutes.

    • Causality: The physiological pH and temperature ensure optimal enzymatic activity. Pre-incubation allows the lipid bilayer of the microsomes to equilibrate, preventing temperature-shock artifacts when the reaction is initiated.

  • Step 2: Reaction Initiation

    • Action: Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 and Flavin-containing monooxygenase (FMO) enzymes. Its addition acts as the precise "start switch" for oxidative metabolism[8].

    • Validation Control: Run a parallel negative control replacing NADPH with an equal volume of buffer. This isolates enzyme-mediated metabolism from spontaneous chemical degradation, ensuring the system is self-validating.

  • Step 3: Time-Course Sampling and Quenching

    • Action: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated DMT-d6).

    • Causality: The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the microsomal proteins, instantly halting enzymatic activity. This captures an accurate metabolic snapshot. The internal standard corrects for any volumetric losses during subsequent processing.

  • Step 4: Protein Precipitation and LC-HRMS Analysis

    • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for UHPLC-Q-Orbitrap-MS analysis.

    • Causality: Centrifugation pellets the denatured proteins, preventing LC column fouling and ion suppression in the mass spectrometer. HRMS allows for untargeted profiling, identifying unexpected fluorinated metabolites via exact mass and isotopic fragmentation patterns.

Workflow Step1 Pre-incubation (HLM + Drug, 37°C) Step2 Initiation (Add NADPH) Step1->Step2 Step3 Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifugation (Protein Precipitation) Step3->Step4 Step5 LC-HRMS (Metabolite Annotation) Step4->Step5

Fig 2. Self-validating experimental workflow for in vitro LC-HRMS metabolic profiling.

Conclusion

The comparative metabolic profiling of tryptamines reveals that strategic fluorination is a powerful tool in rational drug design. By selectively blocking primary metabolic routes like MAO-A oxidative deamination and CYP-mediated hydroxylation, fluorinated tryptamines exhibit enhanced metabolic stability and highly tunable pharmacodynamics. Rigorous LC-HRMS methodologies remain the gold standard for validating these engineered pharmacokinetic improvements.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Indole-1-ethanamine, 5-fluoro-

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that the foundational elements of laboratory safety are not just met, but deeply integrated into your workflow. Handling nov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that the foundational elements of laboratory safety are not just met, but deeply integrated into your workflow. Handling novel compounds like 1H-Indole-1-ethanamine, 5-fluoro- (commonly known as 5-Fluorotryptamine) requires a proactive and informed approach to safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action you take in the lab is deliberate, understood, and safe.

Foundational Risk Assessment: Understanding 5-Fluorotryptamine

Before any handling protocols are established, a thorough understanding of the compound's hazard profile is essential. 5-Fluorotryptamine is a tryptamine derivative, and while a specific, comprehensive toxicological profile may be limited, the hazards can be extrapolated from its chemical class and available data.[1]

Primary Hazards:

  • Harmful if Swallowed: Classified as Acute Toxicity, Category 4 (Oral).[2] Ingestion can be harmful.[3]

  • Skin and Eye Irritation: Tryptamines as a class are known to cause skin irritation and serious eye damage.[3][4] Direct contact with the solid or solutions can lead to irritation or potential allergic reactions.[3]

  • Respiratory Irritation: As a fine crystalline solid, it poses a significant risk of respiratory tract irritation if dust is inhaled.[1][3][5][6]

  • Pharmacological Activity: This compound interacts with serotonin receptors.[1][7] This biological activity underscores the critical need to prevent any systemic exposure through ingestion, inhalation, or skin absorption.

The first and most critical step in your workflow is to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). This document, mandated by the Occupational Safety and Health Administration (OSHA), provides the most detailed and verified safety information for the specific lot you are handling.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following table outlines the required PPE for different operational scenarios. The minimum requirement for any work in a laboratory with this compound includes a lab coat, safety glasses, long pants, and closed-toe shoes.[10]

Task / Scenario Eye / Face Protection Hand Protection Body Protection Respiratory Protection
Initial Container Handling & Storage Safety glasses with side shields.[11]Single pair of nitrile gloves.[11]Standard lab coat.[3]Not required if no dust is generated.
Weighing & Transfer of Solids (<1g) Tight-sealing safety goggles.[3]Single pair of nitrile gloves.[11]Standard lab coat.[3]Required: NIOSH-approved N95 respirator to prevent dust inhalation.[12]
Working with Dilute Solutions Safety glasses with side shields.[11]Nitrile gloves. Change immediately if contact occurs.[10]Standard lab coat.[3]Not required if performed in a certified chemical fume hood.
Large-Scale Operations or High-Dust Potential Safety goggles and a full-face shield.[3]Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves.[10]Chemical-resistant apron over a lab coat.[11]Required: A powered air-purifying respirator (PAPR) or a half-mask respirator with P100 filters.[13]

Causality Behind PPE Choices:

  • Eye Protection: Standard safety glasses protect from direct impacts, but tight-sealing goggles are essential when handling powders to prevent airborne particles from reaching the eyes.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with tryptamines.[3][11] It is crucial to remember that they are for splash protection, not prolonged immersion. Always remove and replace gloves immediately after contamination and wash hands thoroughly.[10]

  • Respiratory Protection: The primary risk from this solid compound is the inhalation of fine dust generated during transfer.[3][11] An N95 respirator is the minimum effective barrier against these particulates. Operations with a higher risk of aerosolization demand a higher level of protection, such as a PAPR.[13]

Procedural Guidance: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.

Weighing and Preparing Solutions

This common procedure carries the highest risk of dust generation and exposure.

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood or a powder containment hood.

    • Ensure the area is clean and free of clutter.

    • Don the appropriate PPE as outlined in the table above (goggles, gloves, lab coat, N95 respirator).

  • Handling:

    • Use anti-static weigh boats or paper to prevent the powder from jumping.

    • Use micro-spatulas and gentle scooping motions. Do not pour the powder , as this will generate significant dust.[3]

    • If preparing a solution, add the solvent to the vessel first, then slowly add the weighed solid to the solvent to minimize dust.

  • Post-Handling:

    • Carefully clean all tools and the work surface with a damp cloth to collect any residual dust. Do not dry sweep.

    • Remove PPE in the correct order: gloves first, followed by lab coat and eye protection.

    • Wash hands thoroughly with soap and water.[14]

Storage

Proper storage is critical to maintaining chemical integrity and preventing accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.[5][15]

  • Environment: Store in a cool, dry, and well-ventilated area, protected from light.[5] Several suppliers recommend refrigerated storage at -20°C.[12]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[15][16]

Emergency Response: Preparedness and Action

A robust emergency plan is a hallmark of a safe laboratory.

Minor Spill Response (Solid < 1g)

In the event of a small spill outside of a containment hood, follow this workflow.

Spill_Response cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps start Spill Occurs alert Alert personnel in the immediate area. start->alert evacuate Evacuate non-essential personnel. alert->evacuate ppe Don appropriate PPE: N95 respirator, goggles, lab coat, double gloves. evacuate->ppe cover Gently cover the spill with damp paper towels to avoid raising dust. ppe->cover collect Carefully wipe up the material from the outside in. cover->collect place_waste Place contaminated towels and debris into a labeled hazardous waste bag. collect->place_waste decontaminate Decontaminate the spill area with soap and water. place_waste->decontaminate dispose_ppe Remove and dispose of all PPE as hazardous waste. decontaminate->dispose_ppe wash Wash hands thoroughly. dispose_ppe->wash end Incident Resolved wash->end

Caption: Workflow for managing a minor solid spill of 5-Fluorotryptamine.

Personnel Exposure

Immediate and correct first aid is vital. Have the SDS readily available for emergency responders.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing without delay. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[15][17]

Waste Disposal: A Regulated Protocol

Under no circumstances should 1H-Indole-1-ethanamine, 5-fluoro- or its containers be disposed of in standard trash or down the drain.

  • Collection: All waste material, including contaminated PPE, weigh boats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[18] The label should accurately list the chemical contents.[18]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[18]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[6][15][18] This ensures compliance with all local, state, and federal regulations.

By integrating these safety protocols into every aspect of your work with 5-Fluorotryptamine, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Tryptamine.
  • Wikipedia. (n.d.). 5-Fluorotryptamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Fluoro-DMT. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 5-Fluorotryptamine. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Fluorotryptamine — Chemical Substance Information. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • NIOSH. (2025, November 25). NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Biorisk Management, ABSA International. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Chemical Safety. (2026, March 20). 1H-Indole-3-ethanaMine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]Methyl]- Safety Data Sheet. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Minnesota Department of Health. (n.d.). Hazardous Materials Exposure Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 20). Standard Safe Operating Procedures | Substance Use. Retrieved from [Link]

  • State of Michigan. (2003, March 4). Revised Recommendations for Medical Providers regarding Chemical Terrorism. Retrieved from [Link]

  • European Medicines Agency. (2024, July 12). Guidance document on the use of medicinal products for treatment in case of exposure to chemical agents used as weapons of terrorism, crime, or warfare. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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